ONO-4817
Descripción
Propiedades
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223472-31-9 | |
| Record name | ONO-4817 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-4817 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ONO-4817: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, cardiovascular disorders, and cancer metastasis. This compound has demonstrated significant therapeutic potential in a variety of preclinical models by attenuating tissue destruction, inflammation, cell migration, and angiogenesis. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular and pathological processes.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
The primary mechanism of action of this compound is the potent and selective inhibition of several members of the matrix metalloproteinase family. MMPs are key enzymes involved in tissue remodeling in both physiological and pathological states. By inhibiting these enzymes, this compound can prevent the excessive degradation of the extracellular matrix, thereby mitigating the progression of various diseases.
This compound exhibits a broad inhibitory spectrum against several MMPs, with a notable lack of activity against MMP-1 and MMP-7.[1] This selectivity is a key characteristic, as indiscriminate MMP inhibition has been associated with adverse effects in clinical trials. The inhibitory activity of this compound has been quantified with specific IC50 values, highlighting its potency.[2]
Quantitative Data: Inhibitory Activity of this compound
| Target MMP | IC50 (nM) |
| MMP-2 (Gelatinase A) | 0.73 |
| MMP-3 (Stromelysin 1) | 42 |
| MMP-7 (Matrilysin) | 2500 |
| MMP-9 (Gelatinase B) | 1.1 |
| MMP-12 (Macrophage Elastase) | 2.1 |
| MMP-13 (Collagenase 3) | 0.45 |
Data sourced from APExBIO[2]
Signaling Pathways and Pathophysiological Consequences
The inhibition of MMPs by this compound leads to the modulation of several downstream signaling pathways and cellular behaviors that are critical in disease pathogenesis.
In various preclinical models, this compound has demonstrated the ability to interfere with these processes:
-
Inflammation and Cytokine Release: In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound administration significantly reduced the infiltration of inflammatory cells, particularly neutrophils, and inhibited the increase in mucosal tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) levels.[3]
-
Cell Migration and Proliferation: this compound has been shown to suppress the migration and proliferation of smooth muscle cells, which is a key process in the development of neointima formation after vascular injury and in cardiac allograft vasculopathy.[4][5] In a hypercholesterolemic hamster model, this compound reduced neointimal area by 52.4 ± 8.4% at a dose of 20 mg/kg per day.[5]
-
Angiogenesis and Metastasis: In models of lung cancer metastasis, this compound inhibited the formation of lung metastases and pleural effusion.[2] This is attributed to its anti-invasive and anti-angiogenic properties.[6] Combination therapy with docetaxel (B913) and this compound significantly suppressed the tumor burden in the lungs of mice.[7]
-
Tissue Degradation: In a guinea pig arthritis model, this compound dose-dependently suppressed the release of proteoglycans from joint cartilage induced by lipopolysaccharide (LPS).[1] It also attenuated ischemia-reperfusion injury in rat lungs by preventing neutrophil migration and reducing the production of oxygen free radicals.[8]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of this compound in various preclinical models.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[3]
-
Animal Model: Female BALB/c mice.
-
Induction of Colitis: 8% DSS administered in drinking water for 7 days.
-
Treatment: this compound or vehicle administered daily by oral gavage. A dose of 30 mg/kg was shown to be effective.
-
Endpoints Measured:
-
Clinical Disease Activity Index (DAI): Body weight loss, stool consistency, and blood in feces.
-
Histological analysis of colonic tissue for inflammation and mucosal damage.
-
Myeloperoxidase (MPO) activity and thiobarbituric acid-reactive substances (TBARS) as markers of oxidative stress.
-
Mucosal TNF-α and IFN-γ levels determined by immunoassay.
-
mRNA levels of MMPs (MMP-3, -7, -9, -12) and TIMP-1 in intestinal tissue measured by RT-PCR.
-
Rat Cardiac Transplant Model of Allograft Vasculopathy[4]
-
Animal Model: F344-to-WKAH rat heterotopic heart transplantation.
-
Induction of Vasculopathy: Tacrolimus administered intramuscularly 14 days post-transplantation to prevent acute rejection and allow for the development of cardiac allograft vasculopathy (CAV).
-
Treatment: this compound administered daily by oral gavage for 14 days post-transplantation.
-
Endpoints Measured:
-
Grafts harvested 60 days after treatment.
-
Immunohistochemical staining for MMP-2 and TIMP-2 in the neointima and media.
-
Percentage of affected vessels, percentage of intimal proliferation, and intima-to-media ratio.
-
Hypercholesterolemic Hamster Model of Neointima Formation[5]
-
Animal Model: Hypercholesterolemic hamsters.
-
Induction of Injury: Endothelial injury to the carotid artery using a catheter.
-
Treatment: Oral administration of this compound (20 mg/kg per day, twice a day) starting 2 hours before injury and continuing for 2 weeks.
-
Endpoints Measured:
-
Neointimal area at 2 weeks post-injury.
-
Histone H1 and BrdU indices as markers of cell proliferation.
-
In vitro smooth muscle cell (SMC) migration assays.
-
Western blot analysis for MMP expression (especially MMP-12) in the injured artery.
-
Murine Model of Lung Metastasis[7]
-
Animal Model: Nude mice.
-
Induction of Metastasis: Intravenous injection of human non-small cell lung cancer cells (PC14PE6 or H226).
-
Treatment:
-
Monotherapy with this compound mixed with food from day 7.
-
Monotherapy with a single injection of docetaxel (DOC) on day 7.
-
Combination therapy with this compound and DOC.
-
-
Endpoints Measured:
-
Tumor burden in the lungs.
-
Survival of the mice.
-
Gelatinolytic activity in lung lesions using in situ zymography.
-
Summary and Future Directions
This compound is a potent inhibitor of several matrix metalloproteinases, and its mechanism of action is centered on the prevention of extracellular matrix degradation. This leads to the attenuation of inflammation, cell migration, proliferation, and angiogenesis in various pathological contexts. The preclinical data strongly support its therapeutic potential in a range of diseases, including inflammatory bowel disease, cardiovascular diseases, and cancer.
Future research should focus on further elucidating the specific roles of the MMPs targeted by this compound in different disease states to refine its therapeutic applications. While broad-spectrum MMP inhibitors have faced challenges in clinical trials, the selective profile of this compound, which spares MMP-1, may offer a more favorable safety profile. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for patients.
References
- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibitor (this compound) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817: A Technical Whitepaper on its Matrix Metalloproteinase Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) inhibitor, ONO-4817. It details its selectivity profile, the experimental methodologies used to determine its inhibitory activity, and its role in relevant signaling pathways.
Introduction
This compound is a broad-spectrum inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMPs are integral to physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This compound has been investigated for its therapeutic potential in various disease models due to its ability to modulate MMP activity.
This compound MMP Inhibitor Selectivity Profile
The inhibitory activity of this compound has been quantified against a range of MMPs, primarily through the determination of half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the inhibitor's potency and selectivity.
Data Presentation: Inhibitory Activity of this compound against various MMPs
| MMP Target | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |
| MMP-12 | 0.45[1][2] | - |
| MMP-2 | 0.73[1][2] | 0.5[3] |
| MMP-8 | 1.1[1][2] | - |
| MMP-13 | 1.1[1][2] | - |
| MMP-9 | 2.1[1][2] | 0.8[3] |
| MMP-3 | 42[1][2] | 26[3] |
| MMP-1 | - | 1600[1][2] |
| MMP-7 | 2500[1][2] | - |
Note: IC₅₀ and Kᵢ values can vary between studies depending on the specific assay conditions.
Experimental Protocols
The determination of the inhibitory activity of this compound against various MMPs typically involves in vitro enzyme activity assays. While specific protocols for the original determination of the above-cited values are not publicly detailed, the following represents a standard methodology based on commonly used fluorometric assays.
General Fluorometric MMP Activity Assay
This method quantifies MMP activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, etc.)
-
This compound
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, NaCl, Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Pro-MMP Activation: If using latent pro-MMPs, activate them by incubating with APMA (typically 1-2 mM) at 37°C. Incubation times vary depending on the specific MMP.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer to generate a range of concentrations for IC₅₀ determination.
-
Assay Reaction: a. In a 96-well black microplate, add the activated MMP enzyme to each well. b. Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control. c. Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate) in kinetic mode for 30-60 minutes, or as an endpoint reading after a specific incubation time.
-
Data Analysis: a. Calculate the reaction rates from the kinetic reads or use the endpoint fluorescence values. b. Plot the percentage of MMP inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Role in Signaling Pathways
MMPs are key regulators of the tumor microenvironment and are involved in signaling pathways that control cell growth, migration, invasion, and angiogenesis. By inhibiting specific MMPs, this compound can modulate these pathways. For instance, MMP-2 and MMP-9 are known to degrade type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis. They can also process various signaling molecules, including growth factors and cytokines.
One critical role of MMPs is in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. MMPs can degrade the extracellular matrix, allowing endothelial cells to migrate and proliferate. They can also release pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), from the ECM.
The mitogen-activated protein kinase (MAPK) signaling cascade is a key pathway that is often downstream of MMP activity. For example, MMPs can activate receptor tyrosine kinases or G-protein coupled receptors (like PAR-1), which in turn can trigger the MAPK pathway, leading to changes in gene expression that promote cell proliferation and survival.[4]
Conclusion
This compound is a potent, broad-spectrum MMP inhibitor with varying selectivity across the MMP family. Its ability to inhibit key MMPs involved in ECM degradation and cell signaling makes it a valuable tool for research in oncology, inflammation, and other areas where MMPs are pathologically upregulated. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into the specific downstream signaling consequences of this compound administration in various cellular contexts will continue to elucidate its therapeutic potential.
References
- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteases and PAR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817: A Technical Guide to its Application in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Due to their significant role in tissue remodeling, inflammation, and cell migration, MMPs are implicated in a wide array of pathological processes. Consequently, this compound has emerged as a valuable research tool for investigating the therapeutic potential of MMP inhibition in various disease models, including inflammatory conditions, cardiovascular disorders, and cancer. This technical guide provides an in-depth overview of the preclinical research applications of this compound, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing its impact on relevant signaling pathways.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound exerts its biological effects by binding to the active site of various MMPs, thereby preventing the breakdown of ECM proteins. Its inhibitory profile is characterized by high potency against several key MMPs implicated in disease pathology, with a notable lack of activity against MMP-1. This selectivity is a key attribute in its research applications.
Inhibitory Activity of this compound against MMP Subtypes
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 | 1600 | - |
| MMP-2 | 0.5 - 0.73 | 0.73 |
| MMP-3 | 26 - 42 | 42 |
| MMP-7 | 2500 | 2500 |
| MMP-9 | 0.8 - 2.1 | 1.1 |
| MMP-12 | - | 0.45 |
| MMP-13 | - | 1.1 |
IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.
ONO-4817: A Technical Guide to a Potent Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases integral to extracellular matrix (ECM) remodeling. Dysregulation of MMP activity is implicated in a multitude of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation. This compound has demonstrated significant therapeutic potential in a variety of preclinical models, positioning it as a valuable tool for research and a candidate for further drug development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Synthesis
This compound, with the chemical name N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxy-benzamide, was developed by Ono Pharmaceutical Co., Ltd. The design and synthesis of this compound were part of a focused effort to create potent and selective MMP inhibitors with favorable pharmacokinetic profiles. While the specific, detailed synthesis protocol from the initial discovery is not publicly available in the searched literature, the general approach for creating such hydroxamate-based MMP inhibitors involves multi-step organic synthesis.
A likely synthetic approach, based on the structure of this compound and common methods for synthesizing similar compounds, would involve the following key steps:
-
Synthesis of the core amino acid derivative: This would involve the stereoselective synthesis of the novel amino acid backbone containing the ethoxymethyl ether protecting group.
-
Amide bond formation: The synthesized amino acid derivative would then be coupled with 4-phenoxybenzoic acid to form the central amide linkage.
-
Hydroxamic acid formation: The final step would be the conversion of a carboxylic acid or ester group at the C-terminus of the amino acid derivative into the hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of MMPs.
Further details on the precise reagents, reaction conditions, and purification methods would be found in the primary medicinal chemistry literature or patents, which were not fully accessible in the conducted search.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the active site of various MMPs. The hydroxamic acid group in the this compound molecule acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the MMP active site with high affinity. This binding prevents the MMP from hydrolyzing its natural protein substrates in the extracellular matrix.
The selectivity of this compound for different MMPs is determined by the interactions of its other chemical moieties with the substrate-binding pockets of the enzymes. This compound has been shown to be a potent inhibitor of several MMPs, with a degree of selectivity.
Signaling Pathway of MMP Inhibition
The inhibition of MMPs by this compound interrupts several key pathological signaling cascades. By preventing the degradation of the extracellular matrix, this compound can inhibit cell migration and invasion, crucial steps in cancer metastasis. Furthermore, MMPs are known to process and activate various signaling molecules, including growth factors and cytokines. By inhibiting MMPs, this compound can indirectly modulate these signaling pathways, leading to anti-inflammatory and anti-angiogenic effects.
Quantitative Data
This compound has been characterized by its potent inhibitory activity against a range of MMPs. The following tables summarize the available quantitative data.
Table 1: In Vitro MMP Inhibitory Activity of this compound
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Ki (nM) |
| MMP-1 (Collagenase-1) | 1600 - 2500 | - |
| MMP-2 (Gelatinase-A) | 0.5 - 0.73 | 0.73 |
| MMP-3 (Stromelysin-1) | 26 - 42 | 42 |
| MMP-7 (Matrilysin) | 2500 | 2500 |
| MMP-8 (Collagenase-2) | - | 1.1 |
| MMP-9 (Gelatinase-B) | 0.8 - 1.1 | 1.1 |
| MMP-12 (Macrophage Elastase) | - | 0.45 - 2.1 |
| MMP-13 (Collagenase-3) | - | 0.45 - 1.1 |
Data compiled from various commercial suppliers and preclinical studies.
Table 2: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal Species | Dosage | Route of Administration | Key Finding | Reference |
| Lung Metastasis of Renal Cell Carcinoma | Mouse | 50-200 mg/kg/day | Oral | Dose-dependent inhibition of lung metastasis.[1] | Muraishi et al., 2001 |
| DSS-Induced Colitis | Mouse | 30 mg/kg | Oral | Significant reversal of colon shortening and reduced disease activity index.[1] | Naito et al., 2004 |
| LPS-Induced Arthritis | Guinea Pig | 30 and 100 mg/kg | Oral | Dose-dependent suppression of proteoglycan release from cartilage.[2] | Yamada et al., 2000 |
| Neointima Formation | Hamster | 20 mg/kg/day | Oral | 52.4% reduction in neointimal area.[3] | Arakawa et al., 2004 |
| Ischemia-Reperfusion Injury | Rat | 5 µg/ml (ex vivo) | Perfusion | Preserved oxygenation capacity of lungs. | Shimoyama et al., 2006 |
| Aortic Intimal Hyperplasia | Rabbit | Not specified | Oral | Suppression of atherosclerotic intimal hyperplasia.[4] | Okamoto et al., 2007 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key experiments involving this compound, based on the available information from published abstracts. Access to the full-text articles would be required for a more granular, step-by-step description.
In Vitro MMP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various MMPs.
General Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with a fluorogenic MMP substrate in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Animal Model of Lung Metastasis
Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer metastasis.
Protocol Outline (based on Muraishi et al., 2001): [1]
-
Cell Culture: Murine renal cell carcinoma (Renca) cells are cultured under standard conditions.
-
Tumor Cell Implantation: A suspension of Renca cells is injected intravenously into syngeneic mice to induce experimental pulmonary metastasis.
-
This compound Administration: this compound is administered orally to the mice at various doses (e.g., 50, 100, and 200 mg/kg/day), starting shortly after tumor cell implantation and continuing for a defined period.
-
Metastasis Assessment: After a set number of weeks, the mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Survival Study: In a separate cohort of animals, survival is monitored over time.
Pharmacokinetic Studies
While specific pharmacokinetic data for this compound is limited in the searched literature, a general protocol for a preclinical pharmacokinetic study in rodents would involve the following steps:
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound.
Protocol Outline:
-
Animal Dosing: A defined dose of this compound is administered to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.
Conclusion
This compound is a well-characterized, potent inhibitor of matrix metalloproteinases with demonstrated efficacy in a range of preclinical models of cancer and inflammatory diseases. Its oral bioavailability makes it a promising candidate for further development. This technical guide has summarized the key data and methodologies associated with the discovery and preclinical evaluation of this compound. Further research, particularly full disclosure of the synthesis and detailed pharmacokinetic and toxicology studies, will be essential for its potential translation to clinical applications.
References
- 1. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Biological Activity of ONO-4817: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs play a vital role in tissue remodeling, wound healing, and angiogenesis. However, their overexpression is implicated in a variety of pathological processes, including inflammation, cancer invasion and metastasis, and arthritis. This compound has demonstrated significant therapeutic potential in preclinical models of these diseases by attenuating the detrimental effects of excessive MMP activity. This technical guide provides an in-depth overview of the biological activity of this compound, including its inhibitory profile, mechanism of action, and effects in various experimental settings.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against a range of human MMPs has been quantified through in vitro enzymatic assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki), providing a clear comparison of its activity spectrum.
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 1600 - 2500 | [1] |
| MMP-2 (Gelatinase A) | 0.5 - 0.73 | [1][2] |
| MMP-3 (Stromelysin-1) | 26 - 42 | [1][2] |
| MMP-7 (Matrilysin) | 2500 | [1] |
| MMP-8 (Collagenase-2) | 1.1 | [1] |
| MMP-9 (Gelatinase B) | 0.8 - 1.1 | [1][2] |
| MMP-12 (Macrophage elastase) | 0.45 | [1] |
| MMP-13 (Collagenase-3) | 1.1 | [1] |
Table 1: IC50 values of this compound against various human matrix metalloproteinases.
| MMP Target | Ki (nM) | Reference |
| MMP-2 | 0.73 | [1] |
| MMP-3 | 42 | [1] |
| MMP-7 | 2500 | [1] |
| MMP-8 | 1.1 | [1] |
| MMP-9 | 2.1 | [1] |
| MMP-12 | 0.45 | [1] |
| MMP-13 | 1.1 | [1] |
Table 2: Inhibitor constant (Ki) values of this compound for various human matrix metalloproteinases.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of MMPs. By binding to the zinc ion in the catalytic domain of these enzymes, this compound blocks their ability to degrade ECM proteins and other bioactive molecules.[1] This inhibition has significant downstream consequences on various cellular signaling pathways that are regulated by MMP activity.
The primary targets of this compound, MMP-2 and MMP-9, are key regulators of cell migration, invasion, and angiogenesis. Their inhibition by this compound leads to the modulation of signaling pathways critical in cancer progression and inflammation, such as the MAPK/ERK and NF-κB pathways.[3][4][5]
Experimental Protocols
In Vitro Assays
1. Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
-
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound. Centrifuge to remove cell debris.[6][7]
-
Gel Electrophoresis: Run the samples on a 10% SDS-polyacrylamide gel containing 0.1% gelatin under non-reducing conditions.[6][7]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.[6]
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (50 mM Tris-HCl, pH 7.8, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) to allow for gelatin degradation by the MMPs.[7]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[6][7]
-
2. Matrigel Invasion Assay
This assay assesses the invasive potential of cells in vitro, a process highly dependent on MMP activity.
-
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[8][9][10]
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell. The lower chamber contains medium with a chemoattractant (e.g., 10% FBS). This compound can be added to the upper chamber to assess its inhibitory effect.[8]
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.[8]
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.[8]
-
Quantification: Count the number of stained, invaded cells under a microscope.
-
In Vivo Models
1. Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in inflammatory bowel disease.
-
Protocol:
-
Induction of Colitis: Administer 8% DSS in the drinking water of female BALB/c mice for 7 days to induce acute colitis.[11]
-
This compound Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle daily by oral gavage.[11]
-
Assessment: Monitor clinical signs of colitis daily (body weight loss, stool consistency, rectal bleeding).[11] At the end of the study, collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity measurement (as an indicator of neutrophil infiltration), and determination of pro-inflammatory cytokine levels (e.g., TNF-α, IFN-γ).[11]
-
2. Lung Metastasis of Cancer Cells in Nude Mice
This model assesses the anti-metastatic potential of this compound.
-
Protocol:
-
Tumor Cell Inoculation: Inject human non-small cell lung cancer cells (e.g., PC14PE6 or H226) intravenously into nude mice.[12]
-
This compound Administration: Start this compound treatment (e.g., mixed in the food) after the establishment of micrometastases (e.g., day 7).[12]
-
Evaluation: Monitor animal survival. At the end of the experiment, harvest the lungs to quantify the number and size of metastatic nodules.[12] Gelatin zymography can be performed on lung tissue homogenates to confirm the inhibition of MMP activity.[12]
-
3. Lipopolysaccharide (LPS)-Induced Arthritis in Guinea Pigs
This model is employed to investigate the chondroprotective effects of this compound.
-
Protocol:
-
Induction of Arthritis: Inject LPS into the knee joints of guinea pigs to induce cartilage degradation.[13]
-
This compound Treatment: Administer this compound orally at various doses.[13]
-
Analysis: Measure the amount of proteoglycan released into the synovial fluid as a marker of cartilage breakdown.[13]
-
Conclusion
This compound is a well-characterized matrix metalloproteinase inhibitor with a broad spectrum of activity, showing particular potency against MMP-2 and MMP-9. Its ability to modulate the activity of these key enzymes translates into significant therapeutic effects in preclinical models of inflammation, cancer, and arthritis. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar MMP inhibitors. The clearly structured quantitative data allows for easy comparison of its inhibitory profile, aiding in the design of future studies.
References
- 1. apexbt.com [apexbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase-9 (MMP-9) induced disruption of intestinal epithelial tight junction barrier is mediated by NF-κB activation | PLOS One [journals.plos.org]
- 5. ERK/MAPK Signalling Pathway Regulates MMP2 through ETS1 in Renal Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. Invasion Assay [www2.lbl.gov]
- 10. corning.com [corning.com]
- 11. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817: A Technical Guide to its Target Enzymes for Researchers and Drug Development Professionals
Introduction
ONO-4817 is a potent and selective inhibitor of several members of the matrix metalloproteinase (MMP) family of zinc-dependent endopeptidases. MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to both normal physiological functions and pathological conditions. Dysregulation of MMP activity is implicated in a variety of diseases, including cancer metastasis, arthritis, and cardiovascular disorders. This technical guide provides an in-depth overview of the target enzymes of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of MMPs and the development of therapeutic interventions targeting these enzymes.
Data Presentation: Inhibitory Profile of this compound
This compound exhibits a broad spectrum of inhibitory activity against several key MMPs, with a notable exception for MMP-1. The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary enzyme targets.
| Target Enzyme | IC50 (nM) | Ki (nM) |
| MMP-1 | >1600, 2500 | - |
| MMP-2 | 0.73 | 0.73 |
| MMP-3 | 42 | 42 |
| MMP-7 | 2500 | 2500 |
| MMP-9 | 1.1, 2.1 | - |
| MMP-12 | 2.1 | 0.45 |
| MMP-13 | 1.1 | 1.1 |
Experimental Protocols
A comprehensive understanding of the methodologies used to characterize this compound is essential for replicating and building upon existing research. This section details the key experimental protocols employed in the evaluation of this MMP inhibitor.
Matrix Metalloproteinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions to the respective wells. Include wells with assay buffer and DMSO as controls.
-
Add the recombinant MMP enzyme to each well and incubate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the specific substrate).
-
Record fluorescence readings at regular intervals for a set period.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and to assess the inhibitory effect of compounds like this compound.
Materials:
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Cell culture-conditioned media or tissue extracts containing MMPs
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare protein samples (e.g., conditioned media) and mix with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow enzyme renaturation.
-
Incubate the gel in zymogram developing buffer (with or without this compound) at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background. These bands correspond to the active MMPs. The reduction in the intensity of these bands in the presence of this compound indicates its inhibitory activity.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells, a process highly dependent on MMP activity.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane matrix
-
Cancer cell line (e.g., HT1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Coat the upper surface of the Boyden chamber insert membranes with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the chambers at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes involving MMPs and the methods used to study them.
Signaling Pathways
// Edges "Growth_Factors" -> "Receptor" [color="#5F6368"]; "Cytokines" -> "Receptor" [color="#5F6368"]; "Receptor" -> "PI3K" [color="#5F6368"]; "Receptor" -> "Ras" [color="#5F6368"]; "PI3K" -> "Akt" [color="#5F6368"]; "Ras" -> "Raf" [color="#5F6368"]; "Raf" -> "MEK" [color="#5F6368"]; "MEK" -> "ERK" [color="#5F6368"]; "Akt" -> "NFkB" [color="#5F6368"]; "ERK" -> "AP1" [color="#5F6368"]; "NFkB" -> "MMP_Gene_Expression" [color="#5F6368"]; "AP1" -> "MMP_Gene_Expression" [color="#5F6368"]; "MMP_Gene_Expression" -> "Pro_MMP" [color="#5F6368"]; "Pro_MMP" -> "Active_MMP" [label="Activation", fontsize=8, color="#5F6368"]; "Active_MMP" -> "ECM" [label="Degrades", fontsize=8, color="#5F6368"]; "ECM" -> "Cell_Migration" [style=dashed, color="#5F6368"]; "Active_MMP" -> "Cell_Migration" [color="#5F6368"]; "Active_MMP" -> "Angiogenesis" [color="#5F6368"]; "Active_MMP" -> "ECM_Degradation" [color="#5F6368"];
"ONO_4817" -> "Active_MMP" [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; }
Caption: Signaling pathways regulating MMP-2 and MMP-9 expression and activity.
Experimental Workflows
Caption: Experimental workflow for gelatin zymography.
Caption: Experimental workflow for an in vitro cell invasion assay.
This compound is a well-characterized inhibitor of multiple matrix metalloproteinases, with potent activity against MMP-2, MMP-9, MMP-12, and MMP-13. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on MMP-targeted therapies. The detailed methodologies for key in vitro assays, combined with the visualization of relevant signaling pathways, offer a comprehensive resource for understanding the mechanism of action of this compound and for designing future studies in this field. Further investigation into the in vivo efficacy and safety of this compound will be crucial in determining its therapeutic potential for a range of MMP-driven diseases.
ONO-4817: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Matrix Metalloproteinase Inhibitor ONO-4817
Introduction
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][2] Overexpression or over-activation of MMPs is implicated in a variety of pathological processes, including tumor invasion and metastasis, angiogenesis, and inflammation.[1] this compound has been investigated in numerous preclinical studies for its therapeutic potential in conditions such as cancer, arthritis, and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic, orally active hydroxamate-based inhibitor of MMPs.
Chemical Structure:
Image Source: PubChem CID 9888141
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | [3] |
| Synonyms | ONO 4817, MMP Inhibitor V | [3][4] |
| Molecular Formula | C22H28N2O6 | [1][3][4][5] |
| Molecular Weight | 416.47 g/mol | [1][3][5] |
| CAS Number | 223472-31-9 | [1][3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 125 mg/mL), Ethanol (up to 15 mg/mL), and DMF. | [4] |
| Computed XLogP3-AA | 2.6 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
Note: Experimental data for aqueous solubility, pKa, and logP are not publicly available.
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum inhibitory activity against several members of the matrix metalloproteinase family. Its mechanism of action is based on the hydroxamate group, which chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.
Table 2: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Target | Ki (nM) | IC50 (nM) | Source |
| MMP-1 (Collagenase-1) | - | 1600 | [1] |
| MMP-2 (Gelatinase-A) | 0.73 | 0.5 (human) | [1] |
| MMP-3 (Stromelysin-1) | 42 | 26 | [1] |
| MMP-7 (Matrilysin) | 2500 | - | [1] |
| MMP-8 (Collagenase-2) | 1.1 | - | [1] |
| MMP-9 (Gelatinase-B) | 2.1 | 0.8 (human) | [1] |
| MMP-12 (Macrophage elastase) | 0.45 | - | [1] |
| MMP-13 (Collagenase-3) | 1.1 | - | [1] |
This compound displays high potency against MMP-2, MMP-9, MMP-12, and MMP-13, which are critically involved in cancer progression and inflammation. It shows lower potency against MMP-1 and MMP-7. The compound has been reported to have no activity against other proteases at concentrations up to 100 μM.[1]
Signaling Pathways and Biological Effects
By inhibiting MMPs, this compound can modulate various signaling pathways and cellular processes that are dependent on MMP activity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
ONO-4817: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a multitude of pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, mechanism of action, and its application in various preclinical research models. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.
Chemical Identity and Properties
This compound, also known as MMP Inhibitor V, is a synthetic hydroxamate-based inhibitor of MMPs.[1][2]
| Property | Value | Reference |
| CAS Number | 223472-31-9 | [1][3][4][5] |
| Molecular Formula | C₂₂H₂₈N₂O₆ | [1][6] |
| Molecular Weight | 416.47 g/mol | [3][6] |
| IUPAC Name | N-[(1S,3S)-1-[(ethoxymethoxy)methyl]-4-(hydroxyamino)-3-methyl-4-oxobutyl]-4-phenoxybenzamide | [1][2] |
| Synonyms | MMP Inhibitor V, ONO 4817, ONO4817 | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the potent and competitive inhibition of various matrix metalloproteinases. The hydroxamate group in its structure chelates the zinc ion in the active site of MMPs, rendering them inactive.[3] This inhibition of MMP activity interferes with the degradation of the extracellular matrix, a critical process in cell migration, invasion, and tissue remodeling.
Inhibitory Profile
This compound exhibits a broad inhibitory spectrum against several MMPs, with particularly high potency against MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13.[1][4][5]
| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MMP-1 | 1600 - 2500 | - | [1][4][5] |
| MMP-2 | 0.5 | 0.73 | [1][4][5] |
| MMP-3 | 26 | 42 | [1][4][5] |
| MMP-7 | - | 2500 | [4][5] |
| MMP-8 | - | 1.1 | [4][5] |
| MMP-9 | 0.8 | 2.1 | [1][4][5] |
| MMP-12 | - | 0.45 | [4][5] |
| MMP-13 | - | 1.1 | [4][5] |
Downstream Signaling Consequences
By inhibiting MMPs, this compound indirectly modulates various signaling pathways that are crucial for cell behavior. While direct interaction of this compound with signaling proteins has not been extensively documented, its effects on MMPs lead to the following downstream consequences:
-
Inhibition of Cell Invasion and Metastasis: MMPs, particularly MMP-2 and MMP-9, are key to the breakdown of basement membranes, a critical step in cancer cell invasion and metastasis. This compound has been shown to inhibit the invasion of cancer cells in vitro and reduce lung metastasis in preclinical models of renal and lung carcinoma.[7]
-
Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is partly regulated by MMPs. This compound has demonstrated anti-angiogenic properties by inhibiting the growth of new blood vessels towards a tumor mass.
-
Anti-Inflammatory Activity: MMPs are involved in the processing and activation of inflammatory cytokines and chemokines. This compound has been shown to reduce inflammation in models of colitis and ischemia-reperfusion injury by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ and reducing neutrophil infiltration.
-
Suppression of Neointima Formation: The migration and proliferation of smooth muscle cells (SMCs), a process dependent on MMP activity, contribute to neointima formation following vascular injury. This compound has been found to suppress neointima formation by inhibiting SMC migration.[8]
Experimental Protocols
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases like MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture media
-
SDS-PAGE equipment
-
Gelatin
-
Tris-HCl, SDS, Acrylamide/Bis-acrylamide solution, APS, TEMED
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Procedure:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix conditioned media (not boiled) with non-reducing sample buffer.
-
Load samples and run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.
In Vitro Invasion Assay (Matrigel)
This assay measures the invasive potential of cells through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and with serum as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for 2 hours to allow for gelling.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells onto the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of invaded cells under a microscope.
Orthotopic Mouse Model of Cancer
This model recapitulates the tumor microenvironment more accurately than subcutaneous models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Surgical instruments
-
Anesthetics
Procedure:
-
Culture cancer cells and harvest them at the logarithmic growth phase.
-
Anesthetize the mouse.
-
Surgically expose the target organ (e.g., kidney, lung).
-
Inject a suspension of cancer cells directly into the organ parenchyma.
-
Suture the incision.
-
Monitor the mice for tumor growth and metastasis. This compound can be administered orally to assess its effect on tumor progression.
Murine Model of Ischemia-Reperfusion Injury
This model is used to study the pathological effects of restricted blood flow followed by its restoration.
Materials:
-
Mice
-
Surgical instruments, including micro-vascular clamps
-
Anesthetics
Procedure:
-
Anesthetize the mouse.
-
Make a midline or flank incision to expose the renal or hepatic pedicle.
-
Apply a micro-vascular clamp to the pedicle to induce ischemia for a defined period (e.g., 30-60 minutes).
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
Assess tissue injury at various time points post-reperfusion through histological analysis and measurement of serum markers. This compound can be administered before or after ischemia to evaluate its protective effects.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute or chronic colitis in mice.[9][10]
Materials:
-
Mice
-
Dextran Sulfate Sodium (DSS)
Procedure for Acute Colitis:
-
Dissolve DSS (typically 3-5% w/v) in the drinking water of the mice.[11]
-
Provide the DSS-containing water ad libitum for 5-7 days.[9]
-
Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, sacrifice the mice and collect colon tissue for histological analysis and measurement of inflammatory markers. This compound can be co-administered orally to assess its therapeutic effect.
Conclusion
This compound is a valuable research tool for investigating the roles of MMPs in a wide range of physiological and pathological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of ECM remodeling, cell migration, and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of MMP inhibition in various disease models. Further research into the specific signaling pathways directly affected by this compound will provide a more comprehensive understanding of its mechanism of action.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. scientificlabs.com [scientificlabs.com]
- 3. anilocus.com [anilocus.com]
- 4. corning.com [corning.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
ONO-4817: A Potent Modulator of Extracellular Matrix Dynamics for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a critical process in various physiological and pathological conditions, including tissue repair, inflammation, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of ECM components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases. ONO-4817 has emerged as a potent, orally active inhibitor of several MMPs, demonstrating significant therapeutic potential in preclinical models of diseases characterized by aberrant ECM remodeling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on ECM remodeling, and detailed experimental protocols for its investigation.
Mechanism of Action: Selective Inhibition of Key Matrix Metalloproteinases
This compound exhibits a broad-spectrum inhibitory activity against several key MMPs involved in ECM degradation. Its mechanism of action lies in its ability to chelate the zinc ion at the active site of these enzymes, thereby preventing them from cleaving their respective ECM substrates.
Table 1: Inhibitory Profile of this compound against various MMPs
| MMP Target | IC50 (nM) | Reference |
| MMP-2 (Gelatinase A) | 0.73 | [1] |
| MMP-3 (Stromelysin 1) | 42 | [1] |
| MMP-7 (Matrilysin) | 2500 | [1] |
| MMP-9 (Gelatinase B) | 1.1 | [1] |
| MMP-12 (Macrophage Elastase) | 2.1 | [1][2] |
| MMP-13 (Collagenase 3) | 0.45 | [1] |
| MMP-1 (Collagenase 1) | No effect | [1][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
The selective inhibition profile of this compound, particularly its potent activity against MMP-2, MMP-9, and MMP-12, makes it a valuable tool for studying and potentially treating pathologies where these enzymes are upregulated.
Role in Extracellular Matrix Remodeling: Preclinical Evidence
This compound has demonstrated efficacy in a variety of preclinical models by attenuating pathological ECM remodeling. Its effects are multifaceted, impacting cell migration, invasion, angiogenesis, and inflammation.
Vascular Remodeling and Neointima Formation
In a hypercholesterolemic hamster model of vascular injury, oral administration of this compound (20 mg/kg per day) significantly reduced neointimal area by 52.4 ± 8.4%.[2] This was associated with the prevention of smooth muscle cell (SMC) migration and proliferation.[2] Western blot analysis revealed that this compound treatment suppressed the increased expression of MMPs, particularly the active form of MMP-12, following vascular injury.[2]
Cancer Metastasis and Angiogenesis
This compound has shown anti-metastatic properties in murine models of renal cell carcinoma and non-small cell lung cancer.[4][5] Oral administration of this compound (50-200 mg/kg/day) dose-dependently inhibited lung metastasis of Renca cells.[4] This effect is attributed to its anti-invasive and anti-angiogenic properties.[4] In vitro, non-cytotoxic concentrations of this compound (<10 μM) markedly inhibited the invasion of Renca cells through a reconstituted basement membrane (Matrigel).[4] Gelatin zymography confirmed a concentration-dependent inhibition of MMP-2 activity produced by these cells.[4] Furthermore, this compound significantly inhibited the angiogenic response and the growth of tumors inoculated intradermally in syngeneic mice.[4]
Ischemia-Reperfusion Injury
In a rat model of lung ischemia-reperfusion injury, this compound preserved the oxygenation capacity of the lungs and attenuated histopathological changes such as interstitial edema and neutrophil migration.[6] The protective mechanism involves the prevention of neutrophil migration into the interstitial space and alveoli, and a reduction in the production of oxygen free radicals.[6]
Inflammatory Conditions
This compound has shown therapeutic potential in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[7] Treatment with this compound reduced the clinical disease activity index, inflammatory cell infiltration, and mucosal cell disruption.[7] The compound also inhibited the increase in mucosal levels of pro-inflammatory cytokines TNF-alpha and IFN-gamma.[7] In a guinea pig arthritis model, oral administration of this compound dose-dependently suppressed the release of proteoglycan from knee joint cartilage induced by lipopolysaccharide (LPS).[3]
Peritoneal Sclerosis
In a rat model of chlorhexidine (B1668724) gluconate-induced peritoneal sclerosis, intravenous administration of this compound (5 mg/rat) significantly inhibited the thickening of the submesothelial layer and the accumulation of type I collagen in the peritoneum.[8] The treatment also prevented the increase in the number of macrophages and blood vessels and suppressed the expression of TGF-beta, alpha-SMA, and type I collagen.[8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its modulation of MMP activity, which in turn affects various signaling pathways and cellular processes.
References
- 1. apexbt.com [apexbt.com]
- 2. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase inhibitor (this compound) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of matrix metalloproteinase inhibitor this compound on morphological alterations in chlorhexidine gluconate-induced peritoneal sclerosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817: A Technical Guide on its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-4817 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix, a critical process in angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, ophthalmology, and other angiogenesis-dependent diseases.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. A key step in angiogenesis is the degradation of the surrounding extracellular matrix (ECM), which allows endothelial cells to migrate and proliferate. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in this ECM remodeling.
This compound is a synthetic, broad-spectrum MMP inhibitor with high affinity for several MMPs implicated in angiogenesis, including MMP-2 (gelatinase A) and MMP-9 (gelatinase B). By inhibiting these enzymes, this compound disrupts the breakdown of the ECM, thereby impeding endothelial cell migration and the subsequent formation of new blood vessels. This document consolidates the available technical information on the anti-angiogenic effects of this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against various MMPs has been quantified through in vitro enzymatic assays. Furthermore, its anti-angiogenic and related effects have been demonstrated in preclinical in vivo models.
In Vitro MMP Inhibition
The half-maximal inhibitory concentrations (IC50) of this compound against a panel of human MMPs are summarized in the table below.
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-1 (Collagenase 1) | 2500 |
| MMP-2 (Gelatinase A) | 0.5 - 0.73 |
| MMP-3 (Stromelysin 1) | 26 - 42 |
| MMP-7 (Matrilysin) | 2500 |
| MMP-8 (Collagenase 2) | N/A |
| MMP-9 (Gelatinase B) | 0.8 - 1.1 |
| MMP-12 (Macrophage Metalloelastase) | 2.1 |
| MMP-13 (Collagenase 3) | 0.45 - 1.1 |
Note: Data compiled from multiple sources. N/A indicates data not available.
In Vivo Anti-Angiogenic and Anti-Tumor Effects
Preclinical studies have provided quantitative evidence for the biological activity of this compound.
| Experimental Model | Endpoint Measured | This compound Treatment | Result | Citation |
| Hypercholesterolemic Hamster Carotid Artery Injury | Neointimal Area | 20 mg/kg/day, oral | 52.4 ± 8.4% reduction | [1] |
| Murine Renal Cell Carcinoma Lung Metastasis | Number of Lung Metastases | 50-200 mg/kg/day, oral | Dose-dependent inhibition | |
| Chlorhexidine Gluconate-Induced Peritoneal Sclerosis in Rats | Number of Blood Vessels | 5 mg/rat, intravenous | Significant prevention of increase | |
| PC14PE6 Lung Cancer Mouse Xenograft | Number of Lung Metastases | 1% in diet | Reduction in metastases | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for key assays used to evaluate the anti-angiogenic effects of MMP inhibitors like this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
This compound
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Endothelial Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels in vivo in response to angiogenic stimuli.
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Angiogenic factors (e.g., VEGF, bFGF)
-
This compound
-
Mice (e.g., C57BL/6)
-
Syringes and needles
Protocol:
-
Mix the liquid basement membrane matrix on ice with angiogenic factors and either this compound or vehicle control.
-
Subcutaneously inject the mixture into the flank of the mice. The matrix will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analyze the plugs for neovascularization by:
-
Measuring the hemoglobin content as an index of blood vessel formation.
-
Immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound in inhibiting angiogenesis is through the direct inhibition of MMPs, particularly MMP-2 and MMP-9. These enzymes are critical for the degradation of type IV collagen, a major component of the basement membrane.
Furthermore, studies suggest that this compound can indirectly affect angiogenesis by suppressing the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine. The exact mechanism of this VEGF suppression is still under investigation but may involve the disruption of positive feedback loops where MMPs can release ECM-sequestered VEGF.
The logical workflow for evaluating the anti-angiogenic potential of a compound like this compound typically starts with in vitro screening followed by in vivo validation.
Conclusion
This compound is a potent inhibitor of key MMPs involved in angiogenesis. The quantitative data from both in vitro and in vivo studies demonstrate its significant anti-angiogenic potential. The primary mechanism of action is the inhibition of ECM degradation, which is essential for endothelial cell migration and new vessel formation. Additionally, its ability to suppress VEGF expression further contributes to its anti-angiogenic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and development of this compound and other MMP inhibitors as therapeutic agents for angiogenesis-dependent diseases. Further investigation is warranted to fully elucidate the detailed molecular mechanisms underlying the VEGF suppression by this compound and to explore its full therapeutic potential in clinical settings.
References
ONO-4817: A Potent Matrix Metalloproteinase Inhibitor in Cancer Cell Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). In the context of cancer biology, MMPs, particularly gelatinases MMP-2 and MMP-9, are pivotal in tumor invasion, metastasis, and angiogenesis. Elevated expression of these enzymes is often correlated with poor prognosis in various cancers. This compound exhibits high inhibitory activity against MMP-2 and MMP-9, making it a valuable tool for investigating the roles of these proteases in cancer progression and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound's activity in cancer cell biology, including its inhibitory profile, effects on cancer cell behavior, and the methodologies used to assess its function.
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against various human MMPs has been characterized, demonstrating a high degree of selectivity for gelatinases.
| Target MMP | IC50 (nM) | Reference |
| MMP-2 (human) | 0.5 | [1] |
| MMP-9 (human) | 0.8 | [1] |
| MMP-3 | 26 | [1] |
| MMP-12 | 2.1 | [2] |
| MMP-13 | 1.1 | [2] |
| MMP-1 | 2500 | [1] |
| MMP-7 | 2500 | [2] |
In Vitro Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated significant anti-invasive properties in various cancer cell lines at concentrations that are not directly cytotoxic.
| Cell Line | Cancer Type | Assay | Effective Concentration | Cytotoxicity | Reference |
| Renca | Murine Renal Cell Carcinoma | Matrigel Invasion Assay | < 10 µM | Non-cytotoxic at < 10 µM | [3] |
| HSC-3-M3 | Human Tongue Squamous Cell Carcinoma | MTT Assay | - | No direct cytotoxicity observed | [2][4] |
| PC14PE6 | Human Non-Small Cell Lung Cancer | Gelatin Zymography | 0.1 - 10 µM (dose-dependent inhibition of MMP-2 and MMP-9) | Not specified | [2] |
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of MMP-2 and MMP-9 enzymatic activity. These MMPs are key downstream effectors of various signaling pathways that promote cancer progression. By blocking MMP-2 and MMP-9, this compound disrupts the metastatic cascade.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC14PE6 non-small cell lung cancer cells) in appropriate culture vessels and grow to 70-80% confluency. Wash the cells with serum-free medium and then incubate with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to pellet any detached cells and debris. The supernatant, containing secreted MMPs, is then concentrated if necessary. Protein concentration of the samples is determined to ensure equal loading. An equal volume of non-reducing Laemmli sample buffer is added to each sample. Samples are not boiled to preserve the enzymatic activity of the MMPs.
-
Electrophoresis: Samples are loaded onto a 10% SDS-polyacrylamide gel copolymerized with 1 mg/mL gelatin. Electrophoresis is carried out at 4°C.
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed twice for 30 minutes in a solution containing 2.5% Triton X-100 to remove SDS and allow the MMPs to renature. The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).
-
Staining and Visualization: The gel is stained with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the active MMPs can be estimated by comparison to prestained molecular weight markers.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane-like matrix, a process that is inhibited by this compound.
Detailed Methodology:
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel Basement Membrane Matrix and incubated at 37°C to allow for gelling.
-
Cell Seeding and Treatment: Cancer cells (e.g., murine renal cell carcinoma Renca cells) are harvested, washed, and resuspended in serum-free medium. A suspension of these cells is added to the upper chamber of the Matrigel-coated inserts. This compound is added to the upper chamber at various concentrations (e.g., up to 10 µM). The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator.
-
Quantification of Invasion: After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained, invaded cells is then counted in several microscopic fields, and the average number of invaded cells per field is calculated.
Conclusion
This compound is a well-characterized and potent inhibitor of MMP-2 and MMP-9, demonstrating significant efficacy in preclinical models of cancer by inhibiting tumor cell invasion and metastasis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the broader role of MMPs in cancer cell biology. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflows used to evaluate its effects. Further research focusing on the in vivo efficacy in a wider range of cancer models and the elucidation of its impact on the tumor microenvironment will be crucial for its potential clinical translation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of matrix metalloproteinase inhibitor this compound on lymph node metastasis in tongue carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ONO-4817: A Technical Guide for Researchers
Introduction: ONO-4817 is a synthetic, orally active inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Over-expression and excessive activity of MMPs are implicated in the pathogenesis of numerous diseases characterized by abnormal tissue remodeling, including cancer metastasis, inflammation, and vascular disease. This technical guide provides a comprehensive overview of the preclinical data available for this compound, intended for researchers, scientists, and professionals in drug development.
Data Presentation
This compound exhibits inhibitory activity against a range of MMPs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target MMP | IC50 (nM) | Species | Notes |
| MMP-1 | >1000 | Not Specified | This compound shows low activity against MMP-1. |
| MMP-2 | 0.73 | Not Specified | High potency against MMP-2 (Gelatinase A). |
| MMP-3 | 42 | Not Specified | Moderate potency against MMP-3 (Stromelysin 1). |
| MMP-7 | 2500 | Not Specified | Low activity against MMP-7 (Matrilysin). |
| MMP-9 | 1.1 | Not Specified | High potency against MMP-9 (Gelatinase B). |
| MMP-12 | 2.1 | Not Specified | High potency against MMP-12 (Macrophage elastase). |
| MMP-13 | 0.45 | Not Specified | High potency against MMP-13 (Collagenase 3). |
Experimental Protocols
Detailed experimental protocols from the specific preclinical studies involving this compound are not fully available. However, the following are representative protocols for key assays typically used in the evaluation of MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the potency of a compound against a specific MMP.
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer.
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the recombinant MMP enzyme to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Reagents and Materials:
-
SDS-PAGE reagents
-
Gelatin
-
Sample loading buffer (non-reducing)
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Prepare protein samples (e.g., cell culture supernatant, tissue lysates) in non-reducing loading buffer. Do not heat the samples.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel in renaturation buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in development buffer at 37°C for 12-48 hours to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix, a process that is often MMP-dependent.
-
Reagents and Materials:
-
Transwell inserts with a porous membrane
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
This compound or vehicle control
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing either this compound or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
Mandatory Visualization
Signaling Pathway of MMP Inhibition
The primary mechanism of action of this compound is the direct inhibition of MMP activity. This intervention blocks the degradation of ECM components, thereby impacting downstream cellular processes such as migration, invasion, and angiogenesis.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a general workflow for a preclinical in vivo study evaluating the efficacy of this compound in a cancer metastasis model.
Caption: General workflow for an in vivo preclinical study.
Summary of Preclinical Findings
Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models:
-
Inflammatory Bowel Disease: In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of this compound (referred to as ONO-4847 in the study) significantly reduced the disease activity index, colon shortening, and histological signs of inflammation.[1] It also inhibited the increase in mucosal levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.[1]
-
Cancer Metastasis: this compound has been shown to inhibit the lung metastasis of murine renal cell carcinoma in a dose-dependent manner.[2] This anti-metastatic effect is attributed to its anti-invasive and anti-angiogenic properties.[2] In combination with the chemotherapeutic agent docetaxel (B913), this compound significantly suppressed the progression of lung micrometastasis of non-small cell lung cancer cells in nude mice.[3]
-
Vascular Remodeling: In a hamster model of neointima formation following vascular injury, this compound significantly reduced the neointimal area.[4] The mechanism appears to involve the inhibition of smooth muscle cell migration and proliferation.[4]
-
Arthritis: In a guinea pig model of lipopolysaccharide-induced arthritis, oral administration of this compound dose-dependently suppressed the release of proteoglycans from joint cartilage, indicating a cartilage-protective effect.[5]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a substitute for a thorough review of the primary literature. The experimental protocols provided are representative and may not be the exact methods used in the cited studies. Researchers should consult the original publications for more detailed information.
References
- 1. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-4817 in Murine In Vivo Models
These application notes provide detailed protocols for the use of ONO-4817, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in common mouse models of inflammatory bowel disease and cancer metastasis. The provided information is intended for researchers, scientists, and drug development professionals.
Core Principles
This compound is a potent inhibitor of several matrix metalloproteinases, including MMP-2, -3, -9, -12, and -13.[1] These enzymes are key mediators of extracellular matrix remodeling and are implicated in various pathological processes such as inflammation and cancer progression. By inhibiting these MMPs, this compound can attenuate tissue damage and reduce tumor cell invasion and metastasis.
Data Presentation
The following tables summarize the in vivo dosages of this compound used in various mouse models based on published studies.
Table 1: this compound Dosage in a Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | Female BALB/c | [1] |
| Disease Model | Dextran Sulfate Sodium (DSS)-Induced Colitis | [1] |
| This compound Dose | 30 mg/kg | [1] |
| Administration Route | Oral Gavage | [1] |
| Frequency | Daily | [1] |
| Vehicle | Not explicitly stated; a 0.5% Carboxymethyl Cellulose (CMC) solution is a suggested vehicle. | |
| Treatment Duration | Concurrently with DSS administration | [1] |
| Key Findings | Reduced Disease Activity Index (DAI), ameliorated colon shortening, decreased inflammatory cell infiltration, and reduced mucosal disruption. | [1] |
Table 2: this compound Dosage in a Murine Renal Cell Carcinoma Lung Metastasis Model
| Parameter | Details | Reference |
| Mouse Model | Experimental pulmonary metastasis of murine renal cell carcinoma (Renca) cells | |
| This compound Dose | 50-200 mg/kg/day | |
| Administration Route | Oral | |
| Frequency | Daily | |
| Vehicle | Not explicitly stated; can be administered by oral gavage in a suitable vehicle (e.g., 0.5% CMC) or mixed with food. | |
| Key Findings | Dose-dependent inhibition of lung metastasis. The higher dose (200 mg/kg) showed a trend towards prolonged survival. |
Experimental Protocols
Protocol 1: this compound Administration in a DSS-Induced Colitis Mouse Model
Objective: To evaluate the efficacy of this compound in reducing the severity of DSS-induced colitis in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and monitoring
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis: Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). For a 30 mg/kg dose, a 3 mg/mL stock solution would require administering 10 µL per gram of body weight. Ensure the suspension is homogenous by vortexing before each administration.
-
Drug Administration:
-
Randomly divide the mice into a vehicle control group and an this compound treatment group.
-
Administer this compound (30 mg/kg) or the vehicle alone via oral gavage once daily for the 7 days of DSS treatment.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the 7-day treatment period, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and mucosal damage.
-
Tissue samples can also be collected for biochemical assays, such as myeloperoxidase (MPO) activity, to quantify neutrophil infiltration.
-
Protocol 2: this compound Administration in a Renal Cell Carcinoma Lung Metastasis Mouse Model
Objective: To assess the anti-metastatic potential of this compound in a murine model of renal cell carcinoma.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Murine renal cell carcinoma cell line (e.g., Renca)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% CMC or powdered food)
-
Equipment for intravenous or subcutaneous tumor cell injection
-
Imaging system for monitoring metastasis (optional)
Procedure:
-
Tumor Cell Culture: Culture Renca cells under standard conditions.
-
Tumor Cell Implantation:
-
For an experimental metastasis model, inject Renca cells (e.g., 1 x 10^5 cells) intravenously into the tail vein of the mice.
-
-
This compound Preparation and Administration:
-
Prepare this compound for oral administration. This can be a suspension in a vehicle like 0.5% CMC for daily oral gavage, or mixed into the powdered food at a concentration that will deliver the desired daily dose (50-200 mg/kg).
-
Begin treatment on a predetermined schedule, for example, starting the day after tumor cell injection and continuing for a set period (e.g., 21 days).
-
-
Monitoring:
-
Monitor the mice for signs of tumor burden and overall health.
-
If a luciferase-expressing cell line is used, tumor growth and metastasis can be monitored non-invasively using an in vivo imaging system.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the lungs and count the number of visible metastatic nodules on the surface.
-
The lungs can be fixed and sectioned for histological confirmation of metastases.
-
Record survival data if the study is designed for this endpoint.
-
Mandatory Visualization
Caption: this compound inhibits MMPs in colitis.
Caption: this compound blocks MMP-driven metastasis.
Caption: Workflow for DSS-induced colitis study.
References
Application Notes and Protocols for Oral Administration of ONO-4817
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of ONO-4817, a potent inhibitor of matrix metalloproteinases (MMPs). The information is compiled from preclinical studies to guide researchers in designing and executing experiments involving this compound.
Mechanism of Action
This compound is a synthetic inhibitor of several matrix metalloproteinases, with high affinity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Overexpression or over-activation of MMPs is implicated in various pathological processes, including tumor invasion and metastasis, inflammation, and arthritis. By inhibiting MMPs, this compound can modulate these processes, making it a valuable tool for preclinical research in oncology, inflammation, and other disease areas.
A simplified signaling pathway illustrating the mechanism of action of this compound is provided below.
Caption: Mechanism of action of this compound as an inhibitor of Matrix Metalloproteinases (MMPs).
Preclinical Oral Administration Data
This compound has been evaluated in various preclinical animal models, demonstrating its oral bioavailability and efficacy. The following table summarizes the oral administration protocols from several key studies.
| Animal Model | Disease Model | Dose | Dosing Frequency | Vehicle | Study Outcome |
| Hamster | Neointima Formation | 20 mg/kg/day | Twice a day | Not Specified | Reduced neointimal area |
| Mouse | Lung Metastasis (Renal Cell Carcinoma) | 50-200 mg/kg/day | Not Specified | Not Specified | Dose-dependent inhibition of lung metastasis |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | 30 mg/kg | Daily | Not Specified | Reversed shortening of the colon and reduced disease activity index |
| Guinea Pig | Lipopolysaccharide (LPS)-Induced Arthritis | 30 and 100 mg/kg | Not Specified | Not Specified | Dose-dependently suppressed proteoglycan release from cartilage |
| Rat | Allograft Vasculopathy | Not Specified | Daily | Oral gavage | Decreased intimal proliferation |
Experimental Protocol for Oral Administration
This protocol provides a general guideline for the preparation and oral administration of this compound to rodents. It is essential to adapt this protocol based on the specific experimental design, animal model, and institutional guidelines.
Materials:
-
This compound powder
-
Vehicle (e.g., 1% Carboxymethylcellulose [CMC] in sterile water, Dimethyl sulfoxide (B87167) [DMSO], or a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80)
-
Sterile water or saline
-
Mortar and pestle (optional, for homogenization)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Formulation Preparation (Example using 1% CMC):
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the total amount of this compound and the volume of the vehicle needed. Assume a standard administration volume (e.g., 10 mL/kg for mice).
-
Prepare the 1% CMC vehicle: Dissolve 1 g of CMC in 100 mL of sterile water. Heat and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare the suspension:
-
If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine consistency.
-
In a suitable container, add a small amount of the 1% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.
-
Continue stirring for at least 15-30 minutes before administration.
-
Oral Gavage Procedure:
The following workflow diagram outlines the key steps for oral administration of this compound.
Caption: Experimental workflow for the oral administration of this compound.
-
Animal Handling and Restraint: Gently but firmly restrain the animal to prevent movement and ensure accurate administration. For mice, this can be achieved by scruffing the neck to immobilize the head.
-
Gavage Needle Insertion: Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib). Gently insert the ball-tipped needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Drug Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as choking or difficulty breathing.
Pharmacokinetic Studies
Currently, detailed public information regarding the pharmacokinetic profile (Cmax, Tmax, bioavailability) of this compound is limited. To determine these parameters in a specific animal model, a pharmacokinetic study is recommended.
General Protocol for a Pharmacokinetic Study:
-
Animal Groups: Divide animals into groups, with each group representing a specific time point for blood collection (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Administration: Administer a single oral dose of this compound to each animal.
-
Blood Sampling: At the designated time points, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into appropriate anticoagulant tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and institutional guidelines. Researchers should conduct their own risk assessments and adhere to all applicable safety regulations. This compound is soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[1] Appropriate safety precautions should be taken when handling these chemicals.
References
ONO-4817: Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in various pathological conditions, including cancer cell invasion and metastasis, arthritis, and cardiovascular diseases.[2][3][4] this compound exhibits inhibitory activity against several MMPs, making it a valuable tool for studying the roles of these enzymes in cellular processes and for preclinical evaluation as a potential therapeutic agent.[2][5]
This document provides detailed application notes and protocols for the solubilization and use of this compound in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 416.47 g/mol and a molecular formula of C₂₂H₂₈N₂O₆.[1]
Solubility Data:
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
| Solvent | Maximum Solubility | Molar Concentration (approx.) |
| DMSO | 125 mg/mL[1] | 300.14 mM[1] |
| DMSO | 100 mM | 100 mM |
| Ethanol | 50 mM | 50 mM |
| Ethanol | 15 mg/mL[1] | 36.02 mM[1] |
Note: For optimal solubilization in DMSO, it is recommended to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can affect solubility.[1] The use of sonication may also aid in dissolution.[1]
Mechanism of Action and Target Profile
This compound functions by inhibiting the enzymatic activity of multiple matrix metalloproteinases. It has been shown to be a potent inhibitor of MMP-2, -3, -8, -9, -12, and -13, while having a lesser effect on MMP-1 and MMP-7.[2][6] The inhibitory profile of this compound makes it a valuable reagent for investigating the roles of specific MMPs in cancer progression, inflammation, and other pathological processes.[3][7]
Inhibitory Activity of this compound against various MMPs:
| MMP Target | IC₅₀ (nM) | Kᵢ (nM) |
| MMP-1 | 1600 | - |
| MMP-2 | 0.5[5] | 0.73 |
| MMP-3 | 26[5] | 42 |
| MMP-7 | - | 2500 |
| MMP-8 | - | 1.1 |
| MMP-9 | 0.8[5] | 2.1 |
| MMP-12 | - | 0.45 |
| MMP-13 | - | 1.1 |
IC₅₀ and Kᵢ values can vary depending on the assay conditions and enzyme source.
Below is a diagram illustrating the signaling pathway involving MMPs and their inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 416.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 416.47 g/mol x 1000 mg/g = 41.65 mg
-
-
Weighing: Carefully weigh 41.65 mg of this compound powder and place it in a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound. The optimal concentration of this compound and the duration of treatment should be determined empirically for each cell line and experimental setup. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[2]
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, migration, or invasion assays)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Gently wash the cells with sterile PBS.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, perform the desired cellular assay, such as:
-
Cell viability/proliferation assay (e.g., MTT, WST-1)
-
Cell migration/invasion assay (e.g., wound healing, Transwell assay)
-
Western blotting to analyze protein expression
-
Gelatin zymography to assess MMP activity
-
The following diagram outlines the general experimental workflow for using this compound in cell culture.
Concluding Remarks
This compound is a versatile and potent inhibitor of matrix metalloproteinases, suitable for a wide range of in vitro studies. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is crucial for maintaining its activity. The provided protocols offer a foundation for incorporating this compound into cell-based assays to investigate the multifaceted roles of MMPs in health and disease. Researchers should optimize experimental conditions, such as drug concentration and treatment duration, for their specific cell lines and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-4817 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[3][4][5] this compound has demonstrated anti-angiogenic and anti-invasive properties, making it a valuable tool for in vitro and in vivo studies in cancer biology and other MMP-related diseases.[1][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₆ | [1][6][7] |
| Molecular Weight | 416.47 g/mol | [1] |
| Appearance | Solid | [6] |
| Purity | ≥99% | [1] |
| CAS Number | 223472-31-9 | [1][6][7] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 50 mM | [1] |
| DMF | Soluble | [6] |
| Methanol | Soluble | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.[8]
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound (Mass = Concentration × Volume × Molecular Weight).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 4.165 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear and free of visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[8][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution aliquots at -20°C.[6][8] Under these conditions, the solution is generally stable for up to one month.[8] For long-term storage, the solid form of this compound should be stored at room temperature or as specified by the supplier.[1]
Visualization of this compound Mechanism of Action
The following diagrams illustrate the role of MMPs in pathological processes and the inhibitory action of this compound.
Caption: this compound inhibits MMPs, blocking ECM degradation and subsequent tumor metastasis.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 5. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Matrix Metalloprotease-1a Promotes Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-4817 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ONO-4817, a potent matrix metalloproteinase (MMP) inhibitor, in gelatin zymography assays. This guide is intended for researchers in cell biology, cancer biology, and pharmacology to assess the inhibitory effects of this compound on MMP activity, particularly gelatinases such as MMP-2 and MMP-9.
Introduction
This compound is a broad-spectrum, orally active inhibitor of matrix metalloproteinases.[1][2] It functions by targeting the zinc-dependent catalytic domain of these enzymes, which are crucial for the degradation of the extracellular matrix.[3] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.[4][5] Gelatin zymography is a sensitive and widely used technique to detect and characterize the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples.[6] This document outlines the methodology for employing this compound as an inhibitory control in a gelatin zymography workflow.
Data Presentation
The inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized in the table below. This quantitative data, presented as IC50 values, highlights the compound's potency and selectivity, making it a valuable tool for studying specific MMP functions.
Table 1: Inhibitory Concentration (IC50) of this compound against various Matrix Metalloproteinases
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-1 (Collagenase-1) | >2500 |
| MMP-2 (Gelatinase-A) | 0.5 - 0.73 |
| MMP-3 (Stromelysin-1) | 26 - 42 |
| MMP-7 (Matrilysin) | 2500 |
| MMP-9 (Gelatinase-B) | 0.8 - 2.1 |
| MMP-12 (Macrophage elastase) | 0.45 |
| MMP-13 (Collagenase-3) | 1.1 |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols
This section provides a detailed protocol for conducting a gelatin zymography assay to assess the inhibitory effect of this compound on MMP activity.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing MMPs (e.g., HT1080, MDA-MB-231) and corresponding culture medium.
-
This compound: Prepare stock solutions in a suitable solvent like DMSO.[7]
-
Protein Quantitation Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, Ammonium persulfate (APS).
-
Substrate: Gelatin (from porcine skin).
-
Zymography Sample Buffer (2x, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS, 20% (v/v) glycerol, 0.02% (w/v) Bromophenol Blue. Do not add reducing agents like β-mercaptoethanol or DTT.
-
Electrophoresis Running Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS.
-
Washing/Renaturation Buffer: 50 mM Tris-HCl (pH 7.5), 2.5% (v/v) Triton X-100, 5 mM CaCl2, 1 µM ZnCl2.
-
Incubation/Development Buffer: 50 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 5 mM CaCl2, 1 µM ZnCl2, 1% (v/v) Triton X-100.
-
Staining Solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
Procedure
1. Sample Preparation and Treatment with this compound a. Culture cells to 70-80% confluency. b. Wash cells with serum-free medium to remove endogenous inhibitors from the serum. c. Incubate cells in serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).[4] d. Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris. e. Determine the total protein concentration of the supernatant using a standard protein assay.
2. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin) a. Prepare a 10% separating gel solution containing 0.1% (w/v) gelatin. b. Pour the separating gel and overlay with water or isopropanol. Allow it to polymerize for at least 30 minutes. c. Pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize.
3. Electrophoresis a. Mix equal volumes of the conditioned medium samples with 2x non-reducing zymography sample buffer. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of the gelatin-containing polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 100-150 V) in 1x electrophoresis running buffer until the dye front reaches the bottom of the gel. The electrophoresis should be carried out at 4°C to prevent protein degradation.
4. Renaturation and Incubation a. After electrophoresis, carefully remove the gel from the glass plates. b. Wash the gel twice for 30 minutes each with gentle agitation in Washing/Renaturation Buffer to remove SDS and allow the enzymes to renature. c. Incubate the gel in the Incubation/Development Buffer overnight (16-24 hours) at 37°C. For inhibitor studies, this compound can also be added to the incubation buffer at desired concentrations as an alternative or additional control.
5. Staining and Destaining a. Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes with gentle agitation. b. Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
6. Image Acquisition and Analysis a. Document the zymogram using a gel documentation system. b. Quantify the clear bands using densitometry software (e.g., ImageJ). The intensity of the clear bands is inversely proportional to the amount of MMP activity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of MMP inhibition by this compound.
Caption: Experimental workflow for zymography with this compound.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 4. apexbt.com [apexbt.com]
- 5. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for ONO-4817 in Matrigel Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive capacity of cancer cells. This assay employs a reconstituted basement membrane, Matrigel, which acts as a barrier that invasive cells must degrade and traverse. ONO-4817 is a synthetic, orally active inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of ECM components.[1][2] Specifically, this compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are often overexpressed in various cancers and play a pivotal role in tumor invasion and angiogenesis.[1][3] These application notes provide a comprehensive protocol for utilizing this compound to assess its inhibitory effects on cancer cell invasion in a Matrigel invasion assay.
Mechanism of Action of this compound
This compound exerts its anti-invasive effects by targeting and inhibiting the enzymatic activity of MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][3] These enzymes are key players in the breakdown of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, this compound effectively reduces the ability of cancer cells to degrade the ECM, thereby hindering their invasive potential.[1] Studies have demonstrated that this compound can inhibit the invasion of various cancer cell lines in a concentration-dependent manner at non-cytotoxic concentrations.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on cancer cell invasion as reported in preclinical studies.
| Cell Line | This compound Concentration | % Inhibition of Invasion (relative to control) | Reference |
| Murine Renal Carcinoma (Renca) | < 10 µM | Marked inhibition | [1] |
Experimental Protocols
This section provides a detailed methodology for conducting a Matrigel invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion.
Materials and Reagents
-
Invasive cancer cell line (e.g., HT-1080, MDA-MB-231, or user-defined)
-
This compound
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well companion plates with cell culture inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet, Toluidine Blue, or Diff-Quik stain)[4][5]
-
Cotton swabs
-
Pipettes and sterile, pre-chilled pipette tips
-
Incubator (37°C, 5% CO₂)
-
Microscope for cell counting and imaging
Protocol
1. Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel® on ice at 4°C overnight.[6] Keep all reagents and pipette tips cold.
-
Dilute the Matrigel® with cold, serum-free medium. The final concentration should be between 200-300 µg/mL.[4][6]
-
Carefully add 100 µL of the diluted Matrigel® solution to the center of the upper chamber of the 24-well inserts.[6][7]
-
Incubate the plate at 37°C for at least 2 hours to allow the Matrigel® to solidify into a gel.[4][7] Ensure the Matrigel® does not dry out.
2. Cell Preparation and Seeding
-
Culture the selected cancer cell line to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay by replacing the growth medium with serum-free medium.[6]
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.[6]
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.[6]
-
In the lower chamber of the 24-well plate, add 500-600 µL of complete medium containing a chemoattractant, such as 10% FBS.[5]
3. Incubation and Analysis
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.[5]
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[4][5]
-
Fix the invaded cells on the lower surface of the membrane with a suitable fixation solution for 10-20 minutes.[5]
-
Stain the fixed cells with a staining solution for 10-20 minutes.[5][8]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.[5]
-
Image the stained cells on the underside of the membrane using a light microscope.
-
Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.[6]
Visualizations
Signaling Pathway of MMP-Mediated Cell Invasion and Inhibition by this compound
Caption: this compound inhibits MMP-mediated cell invasion.
Experimental Workflow for Matrigel Invasion Assay
Caption: Matrigel Invasion Assay Workflow.
References
- 1. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. snapcyte.com [snapcyte.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. benchchem.com [benchchem.com]
ONO-4817 in a Dextran Sulfate Sodium (DSS) Colitis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of ONO-4817, a potent matrix metalloproteinase (MMP) inhibitor, in a dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model in mice. This document includes detailed experimental protocols for inducing colitis and administering treatment, a summary of the expected quantitative outcomes in clearly structured tables, and a visualization of the proposed signaling pathway and experimental workflow. The information presented is based on preclinical research and is intended to guide researchers in designing and executing similar studies to evaluate the therapeutic potential of MMP inhibitors in inflammatory bowel disease (IBD).
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis involves a complex interplay of genetic, environmental, and immunological factors, leading to tissue damage and clinical symptoms. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are known to be overexpressed in the inflamed intestinal mucosa of IBD patients and in animal models of colitis. MMPs contribute to the breakdown of the extracellular matrix, facilitating inflammatory cell infiltration, and modulating cytokine and chemokine activity, thereby amplifying the inflammatory cascade.
This compound is an orally active, broad-spectrum MMP inhibitor with high affinity for several MMPs, including MMP-2, MMP-9, and MMP-12, which are implicated in the pathology of IBD. Preclinical studies using the DSS-induced colitis model in mice have demonstrated the potential of this compound to ameliorate the clinical and pathological features of colitis. This model mimics many aspects of human ulcerative colitis, making it a valuable tool for evaluating novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a DSS-induced colitis model in female BALB/c mice.[1] Colitis was induced by administering 8% DSS in the drinking water for 7 days. This compound was administered daily by oral gavage at doses of 10 and 30 mg/kg.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | - | 0.2 ± 0.1 | 9.8 ± 0.3 |
| DSS + Vehicle | - | 2.8 ± 0.4 | 6.2 ± 0.5 |
| DSS + this compound | 10 | 2.1 ± 0.5 | 7.1 ± 0.6 |
| DSS + this compound | 30 | 1.5 ± 0.3 | 8.5 ± 0.4 |
*p < 0.01 vs. Control; **p < 0.01 vs. DSS + Vehicle
Table 2: Effect of this compound on Biochemical Markers of Inflammation and Oxidative Stress
| Treatment Group | Dose (mg/kg) | Myeloperoxidase (MPO) Activity (U/g tissue) | Thiobarbituric Acid-Reactive Substances (TBARS) (nmol/mg protein) |
| Control | - | 1.5 ± 0.5 | 0.2 ± 0.05 |
| DSS + Vehicle | - | 15.2 ± 3.1 | 0.8 ± 0.1 |
| DSS + this compound | 10 | 9.8 ± 2.5 | 0.5 ± 0.1 |
| DSS + this compound | 30 | 5.1 ± 1.8 | 0.3 ± 0.08 |
*p < 0.01 vs. Control; **p < 0.01 vs. DSS + Vehicle
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colonic Mucosa
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IFN-γ (pg/mg protein) |
| Control | - | 25 ± 8 | 15 ± 5 |
| DSS + Vehicle | - | 150 ± 25 | 85 ± 15 |
| DSS + this compound | 10 | 95 ± 20 | 55 ± 12 |
| DSS + this compound | 30 | 50 ± 12 | 30 ± 8 |
*p < 0.01 vs. Control; **p < 0.01 vs. DSS + Vehicle
Experimental Protocols
Animal Model and Colitis Induction
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week before the start of the experiment with free access to standard chow and water.
-
Colitis Induction: Acute colitis is induced by administering 8% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 7 consecutive days.[1] The DSS solution should be freshly prepared.
Treatment Protocol
-
Test Compound: this compound.
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administration: Administer this compound or vehicle daily by oral gavage, starting from the same day as DSS administration and continuing for 7 days.[1]
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the DAI score based on a standardized scoring system.
-
Colon Length: At the end of the 7-day treatment period, euthanize the mice and carefully dissect the entire colon from the cecum to the anus. Measure the length of the colon as an indicator of inflammation (inflammation leads to colon shortening).
Biochemical Analysis
-
Myeloperoxidase (MPO) Assay: Homogenize a distal segment of the colon tissue. MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration. Measure MPO activity using a commercially available kit or a standard colorimetric assay.
-
Thiobarbituric Acid-Reactive Substances (TBARS) Assay: Use a portion of the colon homogenate to measure TBARS levels. This assay quantifies lipid peroxidation and serves as an indicator of oxidative stress.
-
Cytokine Analysis: Homogenize another segment of the colonic mucosa. Determine the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) using enzyme-linked immunosorbent assay (ELISA) kits.
Histological Analysis
-
Tissue Preparation: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluation: Examine the stained sections under a microscope to assess the degree of inflammation, including inflammatory cell infiltration, mucosal ulceration, and crypt damage.
Visualizations
Caption: Experimental workflow for the this compound study in the DSS colitis model.
Caption: Signaling pathway in DSS-induced colitis and the point of intervention by this compound.
References
Application Notes and Protocols for ONO-4817: In Vitro Inhibition of MMP-2 and MMP-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-4817 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3][4] Among the MMP family, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes involved in the breakdown of type IV collagen, a primary component of the basement membrane.[1] Their inhibition is a significant area of research in the development of therapeutics for cancer and other diseases.[3][4]
These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound against MMP-2 and MMP-9 using common laboratory techniques: gelatin zymography and a fluorescent substrate assay.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against MMP-2 and MMP-9 has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values, gathered from various studies, are summarized in the table below for easy comparison.
| Enzyme | Inhibitory Value Type | Value (nM) |
| Human MMP-2 | IC50 | 0.5[5] |
| Human MMP-2 | Ki | 0.73[2] |
| Human MMP-9 | IC50 | 0.8[5] |
| Human MMP-9 | Ki | 2.1[2] |
Experimental Protocols
Two primary methods for evaluating the in vitro inhibitory effect of this compound on MMP-2 and MMP-9 are detailed below.
Gelatin Zymography Assay
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9. This method involves separating proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity, and areas of gelatin degradation by MMPs appear as clear bands against a blue-stained background. The inhibitory effect of this compound can be assessed by observing the reduction in the intensity of these bands in the presence of the compound.
Protocol:
-
Sample Preparation:
-
Culture cells known to express MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells) in serum-free media to collect conditioned media containing secreted MMPs.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) during the culture period.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gel. Include a lane with a pre-stained molecular weight marker and a control lane with untreated conditioned media.
-
Run the electrophoresis at 125V at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.
-
Wash the gel briefly with incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2).
-
Incubate the gel in fresh incubation buffer overnight (16-18 hours) at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Gelatinolytic activity will be visible as clear bands, corresponding to the molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa).
-
Quantify the band intensities using densitometry software to determine the dose-dependent inhibition by this compound.
-
Fluorescent Substrate Assay
This assay provides a quantitative measure of MMP activity in a high-throughput format. It utilizes a fluorogenic peptide substrate that is cleaved by MMP-2 and MMP-9, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 0.05% Brij-35).
-
Reconstitute purified, active human MMP-2 and MMP-9 enzymes in the assay buffer to a final concentration of 1-5 nM.
-
Prepare a stock solution of a commercially available fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO. Dilute to the working concentration (typically 1-10 µM) in assay buffer just before use.
-
Prepare a dilution series of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the diluted MMP-2 or MMP-9 enzyme solution to each well.
-
Add 25 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no inhibitor)] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Application Notes and Protocols for Studying Peritoneal Sclerosis with ONO-4817
I have successfully found the key publication by Ro et al. (2007) which provides the crucial quantitative data on the effect of ONO-4817 on peritoneal thickness in the chlorhexidine (B1668724) gluconate-induced rat model of peritoneal sclerosis. Specifically, I have the mean thickness and standard error for the control, chlorhexidine-induced, and this compound-treated groups at day 21. This is sufficient to create the required data table.
I also have a clearer understanding of the experimental setup, including the animal model (Sprague-Dawley rats), the method of inducing sclerosis (intraperitoneal injection of chlorhexidine gluconate at 1.5 ml/100 g), the treatment (this compound at 5 mg/rat, intravenously), and the duration of the study (22 days). This information is adequate for constructing the detailed experimental protocol.
Furthermore, my searches have provided a good overview of the signaling pathways involved in peritoneal fibrosis, highlighting the roles of TGF-β, MMP-2, and their downstream effects on extracellular matrix deposition. This will allow me to create an informative signaling pathway diagram.
Given that I have now obtained the necessary quantitative data, detailed methodological information, and insights into the signaling pathways, I can proceed to generate the comprehensive Application Notes and Protocols as requested by the user. I do not require further search actions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound, a matrix metalloproteinase (MMP) inhibitor, in the study of peritoneal sclerosis. The information is based on preclinical research in a validated animal model of the disease.
Introduction to this compound and Peritoneal Sclerosis
Peritoneal sclerosis is a severe, debilitating condition characterized by the excessive deposition of extracellular matrix, leading to the thickening and fibrosis of the peritoneal membrane. It is a serious complication of long-term peritoneal dialysis. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A), which are key enzymes involved in the tissue remodeling and fibrotic processes. By inhibiting MMPs, this compound has been shown to ameliorate the pathological changes associated with peritoneal sclerosis in animal models, suggesting its potential as a therapeutic agent.
Quantitative Data Summary
The efficacy of this compound in a chlorhexidine gluconate-induced rat model of peritoneal sclerosis has been demonstrated through the significant reduction in peritoneal membrane thickness. The data from a key preclinical study is summarized below for easy comparison.
| Experimental Group | Treatment | Peritoneal Thickness at Day 21 (µm, Mean ± SEM) |
| Control | Saline (intraperitoneal) | 9.64 ± 1.92 |
| Peritoneal Sclerosis | Chlorhexidine Gluconate (intraperitoneal) | 388.6 ± 91.0 |
| This compound Treated | Chlorhexidine Gluconate (intraperitoneal) + this compound (intravenous) | 142.7 ± 14.2[1] |
Signaling Pathway
The development of peritoneal sclerosis involves a complex signaling cascade. A key pathway involves the upregulation of Transforming Growth Factor-beta (TGF-β), which stimulates fibroblasts to differentiate into myofibroblasts and produce excessive extracellular matrix components like type I collagen. Matrix metalloproteinases (MMPs), particularly MMP-2, are also upregulated and contribute to tissue remodeling and fibrosis. This compound, as an MMP inhibitor, is believed to exert its anti-fibrotic effects by blocking the activity of MMPs, thereby reducing the pathological accumulation of extracellular matrix and the progression of peritoneal sclerosis.[1][2]
Caption: Signaling pathway in peritoneal sclerosis and the mechanism of action of this compound.
Experimental Protocols
Animal Model of Peritoneal Sclerosis
A widely used and reproducible model for studying peritoneal sclerosis involves the intraperitoneal administration of chlorhexidine gluconate in rats.
Materials:
-
Sprague-Dawley rats (male, specific pathogen-free)
-
Chlorhexidine gluconate solution
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal and intravenous injections
Protocol:
-
House the Sprague-Dawley rats under standard laboratory conditions with free access to food and water.
-
To induce peritoneal sclerosis, administer chlorhexidine gluconate via intraperitoneal injection. The reported effective dosage is 1.5 ml/100 g of body weight.[3]
-
For the control group, administer an equivalent volume of sterile saline solution intraperitoneally.
-
Continue the injections according to the experimental design, typically for a period of 21 to 22 days, to establish significant peritoneal fibrosis.[1][3]
This compound Treatment Protocol
Materials:
-
This compound
-
A suitable vehicle for dissolving this compound for intravenous administration (e.g., sterile saline or as specified by the manufacturer)
-
Syringes and needles for intravenous injection
Protocol:
-
Prepare the this compound solution for injection at the desired concentration. A successfully tested dose is 5 mg/rat.[3]
-
Administer this compound to the treatment group of rats via intravenous injection.
-
The administration should commence at the same time as the induction of peritoneal sclerosis and continue throughout the study period (e.g., daily for 22 days).[3]
-
The vehicle control group should receive an equivalent volume of the vehicle solution via the same route and schedule.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rat model of peritoneal sclerosis.
Histological Analysis of Peritoneal Thickness
Materials:
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope with a calibrated eyepiece or imaging software
Protocol:
-
Following euthanasia, carefully collect the parietal peritoneal tissue samples.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides and perform Hematoxylin and Eosin (H&E) staining.
-
Examine the stained sections under a light microscope.
-
Measure the thickness of the submesothelial compact zone at multiple, randomly selected points for each sample to ensure representative data.
-
Calculate the average peritoneal thickness for each experimental group.
Gene Expression Analysis by RT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
PCR primers for target genes (e.g., TGF-β, α-SMA, Type I Collagen) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Isolate total RNA from the collected peritoneal tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Perform real-time PCR using specific primers for the genes of interest (TGF-β, α-SMA, Type I Collagen) and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method. The expression of target genes in the peritoneal sclerosis and this compound-treated groups should be compared to the control group. This compound treatment has been shown to markedly suppress the expression of TGF-β, α-SMA, and type I collagen in the peritoneum of rats with induced peritoneal sclerosis.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Encapsulating peritoneal sclerosis—a rare but devastating peritoneal disease [frontiersin.org]
- 3. Inhibitory effects of matrix metalloproteinase inhibitor this compound on morphological alterations in chlorhexidine gluconate-induced peritoneal sclerosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-4817 stability in solution and storage conditions
Technical Support Center: ONO-4817
This technical support guide provides essential information on the stability and storage of this compound, a potent matrix metalloproteinase (MMP) inhibitor. The following sections offer troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may ship the product at room temperature, and certain datasheets suggest storing it at room temperature; however, for maintaining long-term stability, -20°C is the preferred condition.[2][3]
2. How should I prepare and store stock solutions of this compound?
To prepare stock solutions, this compound can be dissolved in several organic solvents, including DMSO, ethanol, DMF, and methanol.[1] For instance, in DMSO, it is soluble up to 125 mg/mL (300.14 mM).[2] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
For storage of stock solutions, the following conditions are recommended:
3. In which solvents is this compound soluble?
This compound is soluble in the following solvents:
It is important to use high-quality, anhydrous solvents, as the presence of water can affect the solubility and stability of the compound. For DMSO, it is noted that its hygroscopic nature can impact solubility, so using a freshly opened container is recommended.[2]
4. What is the mechanism of action of this compound?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[3] It shows high potency against several MMPs, including MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13.[1][3] By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, a process involved in various physiological and pathological conditions such as cancer cell invasion and metastasis, inflammation, and arthritis.[1][4][5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty dissolving this compound | 1. Incorrect solvent.2. Low-quality or hydrated solvent.3. Insufficient mixing. | 1. Ensure you are using a recommended solvent such as DMSO, ethanol, DMF, or methanol.[1]2. Use a fresh, high-purity, anhydrous solvent. For DMSO, which is hygroscopic, use a newly opened bottle.[2]3. Gentle warming and vortexing or sonication can aid in dissolution.[2] |
| Loss of compound activity in experiments | 1. Improper storage of stock solutions.2. Multiple freeze-thaw cycles of the stock solution.3. Degradation of the compound in the experimental medium. | 1. Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[2]2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2]3. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Inconsistent experimental results | 1. Variability in the concentration of the stock solution due to improper storage or handling.2. Degradation of the compound over time. | 1. Always use freshly prepared dilutions from a properly stored stock solution.2. If a stock solution is approaching the end of its recommended storage period, consider preparing a fresh stock. |
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid | -20°C | 3 years | MedchemExpress[2] |
| Stock Solution | -80°C | 6 months | MedchemExpress[2] |
| Stock Solution | -20°C | 1 month | MedchemExpress[2] |
Solubility
| Solvent | Concentration | Source |
| DMSO | 125 mg/mL (300.14 mM) | MedchemExpress[2] |
| DMSO | Soluble to 100 mM | R&D Systems[3] |
| Ethanol | Soluble to 50 mM | R&D Systems[3] |
| DMF | Soluble | Cayman Chemical[1] |
| Methanol | Soluble | Cayman Chemical[1] |
Visual Guides
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: this compound inhibits MMPs, preventing extracellular matrix degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of matrix metalloproteinase inhibitor this compound on morphological alterations in chlorhexidine gluconate-induced peritoneal sclerosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for ONO-4817. This guide is intended for researchers, scientists, and drug development professionals to address potential questions and experimental challenges related to the use of this compound, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target selectivity profile of this compound?
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It has been shown to potently inhibit several MMPs, including MMP-2, MMP-3, MMP-9, MMP-12, and MMP-13. Notably, it does not inhibit MMP-1 and exhibits weak inhibitory activity against MMP-7.[1][2] This selectivity is a critical consideration in experimental design and data interpretation.
Q2: My experimental results suggest off-target effects. What are the known or suspected off-target liabilities of this compound?
While specific toxicology studies on this compound are not extensively published, its chemical structure as a hydroxamate-based inhibitor points to potential class-wide off-target effects. The primary concern for this class of inhibitors is the induction of musculoskeletal syndrome (MSS), characterized by joint pain and inflammation. This is thought to arise from the inhibition of other metalloproteinases, such as members of the ADAM (A Disintegrin and Metalloproteinase) family, particularly ADAM17 (also known as TACE). The hydroxamate zinc-binding group can chelate the catalytic zinc ion in these related enzymes, leading to their inhibition.
Q3: I am observing unexpected cellular phenotypes or animal model side effects. How can I begin to troubleshoot if these are related to this compound?
First, confirm the on-target activity of your batch of this compound using a relevant MMP activity assay (see Experimental Protocols section). If on-target activity is confirmed, consider the possibility of off-target effects. Based on the known class liabilities, you could investigate the inhibition of ADAM17 in your experimental system. Additionally, reviewing the literature for the physiological roles of the MMPs that this compound inhibits can provide clues as to whether your observed phenotype could be an exaggerated on-target effect.
Q4: Are there any reports of adverse effects of this compound in animal models?
Published preclinical studies using this compound in various disease models (e.g., colitis, cancer metastasis, and vascular injury) have generally not reported significant adverse effects or overt toxicity at the doses tested.[1][3][4][5] For instance, studies in mice and hamsters showed no loss of body weight during treatment.[4][5] However, these studies were primarily focused on efficacy and were not designed as comprehensive toxicology assessments. The absence of reported toxicity in these specific models does not preclude the possibility of off-target effects under different experimental conditions or in different species.
Data Presentation
Table 1: Inhibitory Profile of this compound against various Matrix Metalloproteinases
| MMP Target | IC50 (nM) | Notes |
| MMP-1 | No Inhibition | Highly selective against MMP-1. |
| MMP-2 | Potent Inhibition | One of the primary targets. |
| MMP-3 | Potent Inhibition | |
| MMP-7 | Weak Inhibition | Significantly less potent compared to other targets.[1][2] |
| MMP-9 | Potent Inhibition | One of the primary targets. |
| MMP-12 | Potent Inhibition | |
| MMP-13 | Potent Inhibition |
Note: Specific IC50 values can vary between different assay conditions and laboratories. Researchers should consider this table as a general guide to the selectivity of this compound.
Experimental Protocols
General MMP Activity Assay (Fluorogenic Substrate-based)
This protocol provides a general method to assess the inhibitory activity of this compound against a specific MMP.
Materials:
-
Recombinant active MMP enzyme of interest
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2 and ZnCl2)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
In the 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (no inhibitor).
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate).
-
Record fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
ADAM17 (TACE) Inhibition Assay
To investigate the potential off-target activity of this compound on ADAM17, a similar fluorogenic assay can be employed.
Materials:
-
Recombinant active ADAM17 enzyme
-
ADAM17-specific fluorogenic substrate
-
ADAM17 assay buffer
-
This compound stock solution (in DMSO)
-
A known ADAM17 inhibitor as a positive control (e.g., TAPI-1)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the same serial dilution and plate setup as described for the MMP activity assay, including this compound dilutions, vehicle control, and a positive control with the known ADAM17 inhibitor.
-
Add the recombinant ADAM17 enzyme to the wells and incubate.
-
Add the ADAM17-specific fluorogenic substrate to initiate the reaction.
-
Monitor the fluorescence increase at the appropriate wavelengths (e.g., Ex/Em = 318/449 nm).[6]
-
Analyze the data to determine if this compound inhibits ADAM17 activity and calculate the IC50 if applicable.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target mechanism of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
ONO-4817 cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of ONO-4817, a matrix metalloproteinase (MMP) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic inhibitor of matrix metalloproteinases (MMPs). It exhibits broad inhibitory activity against several MMPs but notably does not inhibit MMP-1 and MMP-7. Its primary targets are MMP-2 and MMP-9. By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, a crucial process in cell migration, invasion, and angiogenesis.
Q2: What are the expected effects of this compound in primary cell culture experiments?
In primary cell cultures, this compound is expected to inhibit processes that are dependent on MMP-2 and MMP-9 activity. These effects can include:
-
Inhibition of cell invasion: By preventing the breakdown of basement membrane components, this compound can reduce the invasive capacity of cells.
-
Reduction of cell migration: this compound has been shown to prevent smooth muscle cell migration.[1]
-
Anti-angiogenic properties: The compound can inhibit the formation of new blood vessels.[2]
-
Anti-inflammatory effects: this compound can reduce the infiltration of inflammatory cells and the release of inflammatory cytokines.[3]
Q3: Is this compound expected to be cytotoxic to primary cells?
This compound has been used in studies at non-cytotoxic concentrations. Specifically, concentrations of less than 10 µM have been shown to be non-cytotoxic to murine renal cell carcinoma cells.[2] However, cytotoxicity can be cell-type dependent and it is recommended to perform a dose-response curve to determine the optimal non-cytotoxic concentration for your specific primary cell culture.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity or cell death in my primary cell culture after treatment with this compound.
-
Potential Cause 1: Concentration of this compound is too high.
-
Recommendation: It is crucial to determine the optimal working concentration for your specific primary cell type. Based on existing literature, concentrations below 10 µM have been found to be non-cytotoxic in some cell lines.[2] We recommend performing a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value and select a concentration well below this for your functional assays.
-
-
Potential Cause 2: Solvent toxicity.
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your primary cells. A solvent control (vehicle) should always be included in your experimental design.
-
-
Potential Cause 3: Cell culture conditions.
-
Recommendation: Primary cells can be sensitive to culture conditions. Ensure that the cells are healthy and not stressed before initiating treatment with this compound. Factors such as confluency, passage number, and media quality can influence cellular responses to treatment.
-
Issue 2: I am not observing the expected inhibitory effect on cell invasion or migration.
-
Potential Cause 1: The chosen concentration of this compound is too low.
-
Recommendation: While it is important to avoid cytotoxicity, the concentration of this compound must be sufficient to inhibit MMP activity. A dose-response experiment for the desired inhibitory effect (e.g., a wound healing assay or a transwell invasion assay) will help determine the optimal effective concentration.
-
-
Potential Cause 2: The primary cells do not express the target MMPs (MMP-2, MMP-9).
-
Recommendation: Confirm the expression of MMP-2 and MMP-9 in your primary cell culture using techniques such as RT-PCR, Western blotting, or gelatin zymography. This compound will not have an effect if the target enzymes are not present or are expressed at very low levels.
-
-
Potential Cause 3: The experimental endpoint is not primarily driven by MMP-2 or MMP-9.
-
Recommendation: Cell invasion and migration are complex processes that can be mediated by various proteases. Consider if other MMPs (like MMP-1 or MMP-7, which are not inhibited by this compound) or other protease families are involved in the observed phenotype.
-
Data Presentation
Table 1: Summary of this compound Effects and Concentrations in Preclinical Studies
| Model System | Effect Observed | Effective Concentration/Dose | Reference |
| Murine Renal Cell Carcinoma (in vitro) | Inhibition of cell invasion | < 10 µM (non-cytotoxic) | [2] |
| Murine Renal Cell Carcinoma (in vivo) | Inhibition of lung metastasis | 50-200 mg/kg/day (oral) | [2] |
| Hypercholesterolemic Hamsters | Suppression of neointima formation | 20 mg/kg/day (oral) | [1] |
| Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis in Mice | Reduction of colonic inflammation | 30 mg/kg (oral) | [3] |
| Guinea Pig Arthritis Model | Suppression of proteoglycan release | Not specified (oral, dose-dependent) | [4] |
Experimental Protocols
Protocol 1: Determining the Non-Cytotoxic Concentration of this compound using an MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (media with the highest concentration of solvent used).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Gelatin Zymography to Detect MMP-2 and MMP-9 Activity
-
Sample Preparation: Collect conditioned media from your primary cell cultures (with and without this compound treatment). Concentrate the media if necessary.
-
Gel Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel that has been co-polymerized with gelatin.
-
Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C overnight.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of MMP activity will appear as clear bands on a blue background, where the gelatin has been degraded. The molecular weight of the bands can be used to identify MMP-2 and MMP-9. The intensity of the bands can be quantified to assess the effect of this compound on their activity.
Visualizations
References
- 1. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-4817 Technical Support Center: Optimizing In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ONO-4817 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its primary mechanism of action is to block the enzymatic activity of several MMPs, which are key enzymes involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound can prevent tissue remodeling, cell migration, invasion, and angiogenesis, which are critical processes in various physiological and pathological conditions, including cancer metastasis and inflammation.
Q2: Which specific MMPs are inhibited by this compound?
A2: this compound exhibits potent inhibitory activity against several MMPs, with a notably high affinity for MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13. It is significantly less effective against MMP-1 and MMP-7.[1] This selectivity makes it a valuable tool for studying the specific roles of these MMPs in biological processes.
Q3: What is a recommended starting concentration for this compound in in vitro assays?
A3: A general starting point for in vitro assays is in the low micromolar to nanomolar range. For instance, in invasion assays with murine renal cell carcinoma (Renca) cells, this compound has been shown to be non-cytotoxic at concentrations below 10 µM while still effectively inhibiting cell invasion.[2] For enzymatic assays, the IC50 values are in the low nanomolar range for its primary targets (see the data table below for specifics). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO, which can then be further diluted in your cell culture medium to the desired final concentration. Stock solutions should be stored at -20°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity Observed | This compound concentration is too high. | Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. Start with a lower concentration range (e.g., 1 nM to 1 µM) and assess cell viability using an MTT or similar assay. A concentration of less than 10 µM was found to be non-cytotoxic for Renca cells.[2] |
| No Inhibition of Cell Invasion or Migration | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. Ensure that the concentration used is appropriate for the target MMPs in your system, considering their expression levels and the IC50 values of this compound. |
| The target cells may not express MMPs that are sensitive to this compound. | Confirm the expression of this compound-sensitive MMPs (e.g., MMP-2, MMP-9) in your cells using techniques like qPCR, Western blot, or gelatin zymography. | |
| The experimental endpoint is not primarily driven by MMP activity. | Consider alternative or complementary pathways that may be driving cell invasion or migration in your model system. | |
| Inconsistent Results in Gelatin Zymography | Incorrect sample preparation. | Ensure that the samples are not boiled and do not contain reducing agents (like β-mercaptoethanol or DTT) as these will denature the MMPs and prevent them from renaturing in the gel. |
| Incorrect gel running or incubation conditions. | Run the zymogram gel at 4°C to prevent premature enzyme activity. After electrophoresis, ensure the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow for enzyme renaturation. Incubate the gel in a buffer containing necessary co-factors like Ca2+ and Zn2+ at 37°C for an adequate duration (12-48 hours) to allow for gelatin degradation. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various human matrix metalloproteinases. This data can be used as a reference for selecting appropriate concentrations for in vitro enzymatic assays.
| MMP Target | IC50 / Ki Value (nM) | Reference |
| MMP-1 | 1600 (IC50) | |
| MMP-2 | 0.5 - 0.73 (IC50/Ki) | [1][3] |
| MMP-3 | 26 - 42 (IC50/Ki) | [1][3] |
| MMP-7 | 2500 (IC50/Ki) | [1] |
| MMP-8 | 1.1 (Ki) | |
| MMP-9 | 0.8 - 2.1 (IC50/Ki) | [1][3] |
| MMP-12 | 0.45 (Ki) | |
| MMP-13 | 1.1 (Ki) |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
Detailed Methodology for Matrigel Invasion Assay
This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
-
Invasion Assay:
-
Prepare different concentrations of this compound in serum-free medium containing the cell suspension. Include a vehicle control (DMSO).
-
Add 200 µL of the cell suspension with the respective this compound concentration to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
-
Detailed Methodology for Gelatin Zymography
This protocol is used to detect the activity of MMP-2 and MMP-9 in cell culture supernatants and to assess the inhibitory effect of this compound.
Materials:
-
10% SDS-PAGE gel containing 1 mg/mL gelatin
-
Cell culture supernatant
-
Non-reducing sample buffer
-
Tris-glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant. If desired, treat cells with different concentrations of this compound prior to collection.
-
Centrifuge the supernatant to remove any cells or debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at 125V at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation to remove the SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
The molecular weights of the active MMPs can be determined by comparison to protein standards.
-
Visualizations
Caption: Mechanism of action of this compound as an MMP inhibitor.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Simplified signaling pathway leading to MMP-2/9 expression and activity.
References
ONO-4817 delivery challenges in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of ONO-4817 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, third-generation matrix metalloproteinase (MMP) inhibitor.[1] It exhibits a broad inhibitory spectrum against several MMPs, including MMP-2, MMP-3, MMP-9, MMP-12, and MMP-13, but has no effect on MMP-1.[2][3] By inhibiting these enzymes, this compound can suppress processes like tumor invasion, angiogenesis, and inflammation, which are pivotal in various pathological conditions such as cancer metastasis and inflammatory diseases.[4][2]
Q2: What are the common administration routes for this compound in animal studies?
A2: Based on published preclinical studies, the most common administration routes for this compound are oral and intravenous. For oral administration, it has been mixed with food for chronic dosing or administered via oral gavage.[1][4][5] Intravenous administration has also been used in some study models.[6]
Q3: We are observing high inter-animal variability in our study outcomes. What could be the cause?
A3: High inter-animal variability is a frequent challenge in preclinical studies and can stem from several factors related to this compound delivery:
-
Formulation Inconsistency: As a likely poorly soluble compound, ensuring a homogenous suspension for each dose is critical. Inconsistent suspension can lead to variable dosing between animals.
-
Dosing Technique: Improper or inconsistent oral gavage technique can result in inaccurate dosing or induce stress, which can physiologically affect drug absorption.
-
Animal Health and Stress: The health status of the animals can impact drug absorption, distribution, metabolism, and excretion (ADME). Stress from handling or the experimental procedures can also alter physiological parameters and affect outcomes.
-
Food and Bedding: For oral dosing, the type and amount of food consumed can influence the absorption of this compound. Some types of bedding, like corn cob, have been known to induce metabolic enzymes, potentially affecting the drug's clearance.
Q4: What is a suitable vehicle for preparing this compound for oral administration in rodents?
A4: While specific details for this compound are not always published, for poorly soluble small molecules, common vehicles for oral gavage in rodents include aqueous suspensions with suspending agents like methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC).[7][8] It is crucial to determine the optimal vehicle and concentration through pilot studies to ensure stability and consistent delivery. For mixing in food, ensuring a homogenous mixture is key to consistent dosing.
Q5: Are there any known toxicities or adverse effects of this compound in animal models?
A5: In studies involving the administration of this compound to nude mice, no significant effects on body weight or food intake were observed, suggesting good tolerability at the doses used.[1] However, it is always recommended to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Troubleshooting Guides
Issue 1: Poor or Variable Oral Bioavailability
-
Potential Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.
-
Formulation Optimization:
-
Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing (e.g., vortexing or stirring) immediately before and during dosing to prevent the drug from settling.
-
Dosing Technique Standardization: Ensure all personnel are using a consistent and correct technique for oral gavage, including proper restraint, correct needle placement, and a slow, steady administration rate.
-
Issue 2: Difficulty with Intravenous Administration
-
Potential Cause: Precipitation of the compound in the bloodstream upon injection of a solution.
-
Troubleshooting Steps:
-
Vehicle Selection: Use a vehicle that is suitable for intravenous injection and in which this compound is soluble and stable. Common IV vehicles for poorly soluble compounds include solutions with co-solvents (e.g., DMSO, PEG 400), cyclodextrins, or lipid emulsions.[9]
-
Dose Volume and Infusion Rate: Keep the injection volume low and the infusion rate slow to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation.
-
pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the formulation (within physiological tolerance) may improve solubility.
-
Filter Sterilization: Ensure the final formulation is sterile-filtered through a 0.22 µm filter that is compatible with the vehicle to remove any particulates.
-
Quantitative Data Summary
Table 1: this compound Dosages in Preclinical Animal Models
| Animal Model | Route of Administration | Dose | Study Outcome | Reference |
| Nude Mice (Lung Metastasis) | Oral (mixed with food) | Not specified, but used in combination with Docetaxel (B913) | Suppressed tumor burden and prolonged survival | [1] |
| BALB/c Mice (Colitis) | Oral Gavage | 30 mg/kg | Reversed colon shortening and reduced disease activity index | [4] |
| Sprague-Dawley Rats (Peritoneal Sclerosis) | Intravenous | 5 mg/rat | Inhibited thickening of the submesothelial layer | [6] |
| Guinea Pigs (Arthritis) | Oral | Dose-dependent | Suppressed proteoglycan release from cartilage | [3] |
| Hypercholesterolemic Hamsters | Oral | 20 mg/kg per day (twice a day) | Reduced neointimal area | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate size gavage needles and syringes
-
-
Preparation of Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and average weight of the mice.
-
Weigh the calculated amount of this compound powder.
-
If necessary, grind the powder in a mortar and pestle to a fine consistency.
-
Add a small amount of the 0.5% MC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Place the suspension on a magnetic stirrer and stir continuously until dosing is complete to maintain homogeneity.
-
-
Administration:
-
Accurately weigh each mouse before dosing.
-
Calculate the required volume of the this compound suspension for each mouse based on its body weight.
-
Vortex the suspension immediately before drawing it into the syringe.
-
Administer the suspension to the mouse via oral gavage using a proper and consistent technique.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits active MMPs, blocking ECM degradation and subsequent cellular responses.
Caption: Workflow for this compound administration in animal studies via oral gavage.
Caption: Troubleshooting logic for addressing high variability in this compound animal studies.
References
- 1. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of matrix metalloproteinase inhibitor this compound on morphological alterations in chlorhexidine gluconate-induced peritoneal sclerosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor bioavailability of ONO-4817 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges with the in vivo bioavailability of ONO-4817, a matrix metalloproteinase (MMP) inhibitor.
Troubleshooting Guide: Overcoming Poor Bioavailability of this compound
Low oral bioavailability of this compound can often be attributed to poor solubility or formulation-related issues. The following table outlines potential formulation strategies to enhance the in vivo exposure of this compound.
| Formulation Strategy | Principle | Potential Starting Point for this compound | Key Considerations | Expected Outcome |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate.[1][2] | Micronization or nano-milling of the this compound powder. | May require specialized equipment. Potential for particle aggregation. | Improved dissolution rate and potentially higher oral absorption. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, which can lead to higher apparent solubility.[3] | Formulate this compound with polymers like PVP, HPMC, or Soluplus® using spray drying or hot-melt extrusion. | Physical stability of the amorphous form needs to be monitored. Polymer selection is critical. | Increased aqueous solubility and dissolution, leading to enhanced bioavailability. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can enhance absorption through the lymphatic pathway and by-pass first-pass metabolism.[3] | Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) using excipients like Cremophor® EL, Labrasol®, or various oils. | The formulation must be physically and chemically stable. The choice of lipids and surfactants is crucial for emulsification performance. | Improved solubility and absorption, potentially leading to higher and more consistent plasma concentrations. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4] | Use of β-cyclodextrins or their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a complex with this compound. | Stoichiometry of the complex needs to be determined. Not all drugs are suitable for complexation. | Increased solubility of this compound in the gastrointestinal tract, potentially leading to improved absorption. |
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What could be the cause?
A1: Low and variable plasma concentrations of this compound following oral administration are likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract. Factors such as the crystalline form of the drug, particle size, and the formulation vehicle can significantly impact its absorption. We recommend exploring the formulation strategies outlined in the troubleshooting table above to improve its dissolution and absorption.
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of matrix metalloproteinases (MMPs), with high potency against MMP-2 and MMP-9.[5] These enzymes are involved in the degradation of the extracellular matrix and play a role in various physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis.[6][7] By inhibiting these MMPs, this compound can prevent tissue degradation and modulate disease progression in various models.[8][9][10][11]
Q3: What are some common vehicles used for oral administration of this compound in preclinical studies?
A3: In published preclinical studies, this compound has been administered orally either by gavage or mixed with food.[6][8] For gavage, a common approach is to suspend the compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) to ensure a uniform dose administration. The choice of vehicle should be optimized based on the specific experimental needs and the formulation strategy being employed.
Q4: How can I assess the improvement in bioavailability of my new this compound formulation?
A4: A standard pharmacokinetic (PK) study in an appropriate animal model (e.g., mice or rats) is the most direct way to assess bioavailability. This involves administering your new formulation and a control formulation (e.g., a simple suspension) to different groups of animals. Blood samples are collected at various time points post-administration, and the plasma concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters to compare include AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Oral Gavage
Objective: To prepare a nanosuspension of this compound to improve its oral bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
Wet milling equipment (e.g., a bead mill)
-
Zirconium oxide beads (0.5 mm diameter)
-
Sterile containers
Method:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add the this compound powder to the stabilizer solution to achieve the desired final concentration (e.g., 10 mg/mL).
-
Add the zirconium oxide beads to the suspension at a 1:1 volume ratio with the suspension.
-
Mill the suspension using the wet milling equipment according to the manufacturer's instructions. Milling time will need to be optimized to achieve the desired particle size (typically < 200 nm).
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique (e.g., dynamic light scattering).
-
Store the nanosuspension at 2-8°C until use. Ensure to re-suspend thoroughly before each administration.
Protocol 2: In Vivo Bioavailability Study of an this compound Formulation in Mice
Objective: To determine the pharmacokinetic profile and relative bioavailability of a novel this compound formulation compared to a control suspension.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Test formulation of this compound (e.g., nanosuspension)
-
Control formulation of this compound (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the mice into two groups (n=5 per group): Group A (Control Formulation) and Group B (Test Formulation).
-
Administer the respective formulations to each group via oral gavage at a dose of 30 mg/kg.[8]
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each group and determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-mediated extracellular matrix degradation.
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix metalloproteinase inhibitor (this compound) attenuates ischemia-reperfusion injury in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with ONO-4817
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with ONO-4817, a potent matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor. It exhibits potent inhibitory activity against several MMPs, with particularly high affinity for MMP-2 (gelatinase A) and MMP-9 (gelatinase B). It also shows inhibitory effects on MMP-3, MMP-7, MMP-12, and MMP-13, while having minimal effect on MMP-1.[1][2] Its primary mechanism involves chelating the zinc ion within the active site of these enzymes, thereby preventing the degradation of extracellular matrix (ECM) components and other protein substrates.
Q2: What are the known and expected effects of this compound in preclinical models?
In various preclinical studies, this compound has demonstrated efficacy in models of cancer metastasis, angiogenesis, inflammation, and tissue remodeling. Its expected effects include the inhibition of cancer cell invasion and migration, reduction of angiogenesis, and attenuation of inflammatory responses.[3][4] For instance, it has been shown to inhibit lung metastasis of renal cell carcinoma and suppress neointima formation in vascular injury models.[5]
Q3: Is this compound cytotoxic?
This compound is generally considered non-cytotoxic at concentrations effective for MMP inhibition. Studies have shown that it inhibits cancer cell invasion at concentrations below 10 µM without directly causing cell death.[3] However, as with any compound, it is crucial to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides for Unexpected Results
Researchers may occasionally observe outcomes with this compound that deviate from the expected inhibition of ECM degradation and cell invasion. These guides address plausible, albeit hypothetical, unexpected results based on the complex biology of MMPs.
Scenario 1: Unexpected Increase in Inflammatory Response
Question: I am using this compound to reduce inflammation in my cell culture model. However, I have observed an unexpected increase in the expression of certain pro-inflammatory cytokines. Why might this be happening?
Possible Explanation:
While MMPs are generally considered pro-inflammatory, their role can be complex. MMP-2 and MMP-9, the primary targets of this compound, are known to cleave and process various signaling molecules, including chemokines and cytokines. This processing can sometimes lead to their inactivation or the generation of antagonist fragments.[6][7][8] By inhibiting MMP-2 and MMP-9 with this compound, you may be inadvertently preventing the degradation of certain pro-inflammatory mediators, leading to their accumulation and an overall increase in the inflammatory response.
Troubleshooting Workflow
Data Presentation: Hypothetical Cytokine Array Results
| Cytokine | Control (Vehicle) | This compound (1 µM) | Fold Change |
| TNF-α | 100 pg/mL | 120 pg/mL | 1.2 |
| IL-6 | 250 pg/mL | 280 pg/mL | 1.12 |
| CXCL8 (IL-8) | 500 pg/mL | 800 pg/mL | 1.6 |
| CCL2 (MCP-1) | 300 pg/mL | 550 pg/mL | 1.83 |
Experimental Protocol: Cytokine and Chemokine Profiling
-
Cell Culture and Treatment: Plate your cells of interest at a suitable density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control.
-
Sample Collection: After the desired incubation period (e.g., 24 or 48 hours), collect the conditioned medium from both the treated and control wells. Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Cytokine Array/Multiplex Assay: Use a commercially available cytokine array or a multiplex bead-based assay (e.g., Luminex) to simultaneously measure the levels of a broad range of cytokines and chemokines in your collected samples. Follow the manufacturer's instructions for the specific assay kit.
-
Data Analysis: Quantify the signal for each cytokine/chemokine according to the manufacturer's protocol. Normalize the data and compare the levels in the this compound-treated samples to the vehicle control to determine the fold change for each analyte.
Scenario 2: Reduced Cell Adhesion in a Migration Assay
Question: I am using this compound in a wound healing/migration assay, and while I expected to see reduced migration, I'm also observing a significant decrease in initial cell adhesion to the substrate. Is this an expected off-target effect?
Possible Explanation:
This could be an indirect consequence of MMP inhibition rather than a direct off-target effect on adhesion receptors. MMP-2 and MMP-9 can be localized to the cell surface through interactions with integrins and other cell surface proteins.[2][9] This localization focuses their proteolytic activity, which can be involved in remodeling the immediate pericellular matrix to facilitate stable adhesion and subsequent migration. By inhibiting MMP activity with this compound, you may be altering the cell-matrix interface in a way that hinders efficient adhesion. Furthermore, some MMPs can process components of the extracellular matrix to expose cryptic binding sites for integrins; inhibiting this process could reduce the availability of these adhesion sites.
Signaling Pathway: MMPs in Cell Adhesion and Migration
Data Presentation: Hypothetical Cell Adhesion Assay Results
| Treatment | Adherent Cells (Normalized) | % Adhesion |
| Vehicle Control | 1.00 | 100% |
| This compound (0.1 µM) | 0.85 | 85% |
| This compound (1 µM) | 0.65 | 65% |
| This compound (10 µM) | 0.50 | 50% |
Experimental Protocol: Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with an appropriate ECM protein (e.g., fibronectin, collagen I) and incubate according to the manufacturer's instructions. Wash the wells to remove any unbound protein.
-
Cell Preparation: Harvest your cells and resuspend them in serum-free medium. Pre-incubate the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Seed the pre-treated cells into the ECM-coated wells at a known density (e.g., 5 x 10^4 cells/well).
-
Adhesion Incubation: Allow the cells to adhere for a short period (e.g., 30-60 minutes) at 37°C. The optimal time should be determined empirically to allow for adhesion but minimize migration.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet, lysing the cells, and measuring the absorbance, or by using a fluorescence-based assay.
-
Data Analysis: Normalize the readings from the this compound-treated wells to the vehicle control to determine the percentage of cell adhesion.
Scenario 3: No Effect or Reduced Efficacy in Zymography Assay
Question: I am using this compound as a positive control inhibitor in my gelatin zymography experiment, but I am still observing strong gelatinolytic bands for MMP-2 and MMP-9, or the inhibition is much weaker than expected. What could be the issue?
Possible Explanation:
Several factors could contribute to the apparent lack of efficacy of this compound in a zymography assay:
-
Inhibitor Instability: this compound, like many small molecule inhibitors, may have a limited half-life in aqueous solutions. Ensure that the inhibitor is freshly prepared and added to the incubation buffer immediately before use.
-
Irreversible MMP Activation: The SDS in the zymography loading and running buffers can cause the dissociation of the pro-domain of MMPs, leading to their activation. This in-gel activation may be difficult to inhibit completely, especially if the inhibitor is only present during the renaturation and incubation steps.
-
Inhibitor-Substrate Competition: The high concentration of gelatin in the zymogram gel can create a competitive environment where the substrate (gelatin) outcompetes the inhibitor (this compound) for binding to the MMP active site.
-
Incorrect Buffer Conditions: The pH and ion concentrations of the renaturation and incubation buffers are critical for both MMP activity and inhibitor binding. Ensure that your buffers are correctly prepared.
Troubleshooting Logical Relationships
Data Presentation: Hypothetical Zymography Results with Troubleshooting
| Condition | MMP-9 Band Intensity (Arbitrary Units) | % Inhibition |
| Vehicle Control | 1000 | 0% |
| This compound (1 µM, added to incubation buffer only) | 750 | 25% |
| This compound (1 µM, pre-incubated with sample) | 200 | 80% |
Experimental Protocol: Troubleshooting Zymography with this compound
-
Sample Preparation and Pre-incubation:
-
Prepare your protein samples (e.g., conditioned media) as usual.
-
In a separate microcentrifuge tube, mix your sample with this compound at the desired final concentration. As a control, mix an equal volume of your sample with the vehicle.
-
Incubate this mixture at room temperature for 30 minutes before adding the zymography loading buffer.
-
-
Electrophoresis:
-
Load the pre-incubated samples onto a gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions at a constant voltage in a cold room or on ice.
-
-
Renaturation:
-
After electrophoresis, gently remove the gel and wash it in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS and allow the MMPs to renature.
-
-
Incubation:
-
Transfer the gel to an incubation buffer (e.g., Tris-HCl, CaCl2, NaCl, pH 7.5). For the experimental lane, ensure the incubation buffer also contains freshly diluted this compound at the same concentration used for pre-incubation. For the control lane, use incubation buffer with the vehicle.
-
Incubate the gel overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands of gelatinolysis are visible against a blue background.
-
-
Analysis:
-
Image the gel and quantify the band intensities using densitometry software. Compare the inhibition achieved with and without the pre-incubation step.
-
References
- 1. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Identification of In Vivo Substrates for Matrix Metalloproteinases 2 and 9 Reveals a Mechanism for Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases as Modulators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New facets of matrix metalloproteinases MMP-2 and MMP-9 as cell surface transducers: outside-in signaling and relationship to tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ONO-4817 & DMSO Vehicle Controls
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the matrix metalloproteinase (MMP) inhibitor, ONO-4817, with a Dimethyl Sulfoxide (B87167) (DMSO) vehicle in experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges and ensure the accurate interpretation of your results by effectively controlling for the effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It has been shown to inhibit several MMPs, including MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13, with varying degrees of potency.[1][2] By inhibiting these enzymes, this compound can modulate the degradation of the extracellular matrix, a process involved in various physiological and pathological events, including cancer cell invasion and angiogenesis.[3]
Q2: Why is DMSO used as a vehicle for this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of compounds like this compound for both in vitro and in vivo experiments.[1][2][4]
Q3: What are the known biological effects of DMSO that could interfere with my experiment?
DMSO is not biologically inert and can exert a range of effects that may confound experimental results.[4][5] These effects are concentration-dependent and can include:
-
Anti-inflammatory and antioxidant properties: DMSO itself possesses these properties, which could mask or enhance the observed effects of this compound.
-
Modulation of gene expression and signaling pathways: DMSO has been shown to alter gene expression and affect various signaling pathways.
-
Effects on cell proliferation and differentiation: It can influence the cell cycle and differentiation in some cell lines.
-
Toxicity: At higher concentrations, DMSO can be toxic to cells and organisms.[5]
Q4: What is a vehicle control and why is it essential when working with this compound in DMSO?
A vehicle control group is a critical component of experimental design. In this group, the subjects (e.g., cells, animals) receive the same vehicle (in this case, a solution containing DMSO) at the same concentration and volume as the experimental group, but without the active compound (this compound). This allows researchers to distinguish the effects of this compound from any effects caused by the DMSO vehicle itself.[4][5]
Troubleshooting Guides
Issue 1: I am observing similar effects in my this compound-treated group and my vehicle control group.
This could indicate that the observed effect is primarily due to the DMSO vehicle rather than this compound.
Troubleshooting Steps:
-
Review DMSO Concentration: Check the final concentration of DMSO in your experiment. For in vivo studies, it is generally recommended to keep the final DMSO concentration as low as possible.
-
Perform a DMSO Dose-Response Study: Conduct a preliminary experiment with a range of DMSO concentrations to determine the No-Observed-Adverse-Effect Level (NOAEL) in your specific model.
-
Lower the DMSO Concentration: If possible, lower the final DMSO concentration by preparing a more concentrated stock of this compound.
Issue 2: I am observing unexpected or inconsistent results in my this compound experiments.
Inconsistent results can arise from the pleiotropic effects of DMSO.[5]
Troubleshooting Steps:
-
Ensure Consistent Vehicle Control: Verify that your vehicle control group is treated with the exact same concentration of DMSO from the same stock solution as your this compound-treated group in every experiment.
-
Evaluate Potential Pathway Overlap: Be aware that DMSO has been reported to inhibit the secretion of MMP-9 in some cell types.[2][6] This could lead to a stronger than expected effect in your vehicle control group if your endpoint is related to MMP-9 activity.
-
Consider Alternative Vehicles (with caution): While DMSO is a common solvent, for oral administration, suspension in an aqueous vehicle like carboxymethylcellulose (CMC) is another option if solubility can be achieved, which may reduce vehicle-specific biological effects.[7]
Experimental Protocols
Recommended Protocol for Oral Administration of this compound in a Murine Model
This protocol provides a general guideline. Researchers should optimize the formulation and dosage based on their specific experimental model and preliminary studies.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected storage tubes
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to dissolve the powder completely. Gentle vortexing or sonication may be required. This compound is soluble up to 100 mM in DMSO.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected tubes to avoid repeated freeze-thaw cycles.
Working Solution Preparation for Oral Gavage (Example for a 20 mg/kg dose):
-
Thaw an aliquot of the this compound stock solution.
-
For a 20 mg/kg dose in a 20g mouse, you would need 0.4 mg of this compound. If your stock is 10 mg/mL, this corresponds to 40 µL of the stock solution.
-
The final volume for oral gavage is typically around 100-200 µL for a mouse. To minimize the final DMSO concentration, dilute the 40 µL of stock solution in sterile saline or PBS. For a final volume of 200 µL, this would result in a 20% DMSO solution. It is highly recommended to conduct a pilot study to determine the tolerability of this DMSO concentration in your animal model. Ideally, the final DMSO concentration should be much lower.
-
The Vehicle Control group should receive the same final concentration of DMSO in saline/PBS without this compound.
Quantitative Data
Table 1: Effect of DMSO on MMP-9 Secretion in THP-1 Human Monocytes (in vitro)
| DMSO Concentration | Inhibition of LPS-induced MMP-9 Secretion |
| 0.016% | No significant inhibition |
| 0.048% | No significant inhibition |
| 0.16% | ~50% inhibition |
Data synthesized from a study by Larmon et al.[2]
Table 2: General Recommendations for Maximum DMSO Concentrations in Experiments
| Experimental System | Recommended Max. DMSO Concentration (v/v) | Notes |
| In Vitro (Cell Culture) | ≤ 0.5% | Some sensitive cell lines may require ≤ 0.1%.[4] |
| In Vivo (Rodents, IP injection) | ≤ 10% | Can cause motor impairment at higher concentrations.[1] |
| In Vivo (Rodents, Oral Gavage) | As low as possible | A pilot study to determine the maximum tolerated dose is crucial. |
Visualizations
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral pharmacology and toxicology of dimethyl sulfoxide in artemia nauplii: vehicle or positive control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide attenuates TNF-α-induced production of MMP-9 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ONO-4817 degradation and half-life in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ONO-4817 in in-vitro settings, with a specific focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the degradation and half-life of this compound in various cell culture media. The stability of a small molecule inhibitor like this compound can be influenced by several factors including the composition of the medium, the presence of serum, pH, temperature, and light exposure.[1] It is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: What are the known targets of this compound?
This compound is a potent inhibitor of several matrix metalloproteinases (MMPs). It has been shown to inhibit MMP-2, MMP-3, MMP-9, MMP-12, and MMP-13.[2][3][4] Notably, it does not inhibit MMP-1.[5][6]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration.[7] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[1]
Q4: What signaling pathways does this compound affect?
By inhibiting MMPs, this compound can modulate signaling pathways involved in extracellular matrix (ECM) degradation, cell migration, invasion, and proliferation.[9][10] MMPs are key downstream effectors in pathways activated by inflammatory cytokines like TNF-α and IL-1β, such as the NF-κB and MAPK pathways.[11][12] Inhibition of MMPs can therefore interfere with these processes.
Troubleshooting Guide: this compound Stability in Cell Culture
This guide addresses common issues that may arise during the assessment of this compound stability in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experimental replicates. | - Incomplete solubilization of this compound.- Variability in sample handling and timing.- Adsorption of the compound to plasticware. | - Ensure complete dissolution of the stock solution before preparing working solutions.- Standardize the timing of sample collection and processing.- Use low-protein-binding plates and pipette tips.[13] |
| Rapid loss of this compound activity in the experiment. | - Inherent instability of the compound in aqueous media at 37°C.- Degradation due to components in the cell culture medium.- pH shifts in the medium during incubation. | - Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability.- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.- Monitor and maintain the pH of the cell culture medium throughout the experiment.[13] |
| Precipitation of this compound in the cell culture medium. | - The final concentration of this compound exceeds its solubility limit in the medium.- High percentage of DMSO from the stock solution in the final working solution. | - Determine the solubility of this compound in your specific cell culture medium.- Keep the final concentration of DMSO in the medium low (typically ≤ 0.1%) to prevent precipitation and solvent-induced toxicity.[7] |
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture setup using HPLC.
Materials:
-
This compound powder
-
DMSO (sterile)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes and culture plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved. Store as single-use aliquots at -80°C.[7]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution at the desired final concentration (e.g., 10 µM) by diluting the stock solution into pre-warmed cell culture medium (with and without FBS). Gently vortex while adding the stock solution to the medium to prevent precipitation.[7]
-
Sample Incubation:
-
Dispense the this compound working solution into multiple wells of a sterile culture plate or into sterile tubes (prepare enough replicates for each time point).
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.[13]
-
-
Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after preparation to represent the initial concentration.
-
Immediately store the collected samples at -80°C until analysis to halt further degradation.[7]
-
-
Sample Analysis:
-
Thaw the samples and analyze the concentration of the intact this compound using a validated HPLC method.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t½).
-
Data Presentation
The following table is an example of how to present the results from a stability study of this compound. Note: This data is illustrative and does not represent actual experimental results.
| Time Point (Hours) | This compound Remaining (%) in Medium without Serum (Mean ± SD) | This compound Remaining (%) in Medium with 10% FBS (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 95.3 ± 2.1 | 98.1 ± 1.5 |
| 4 | 88.7 ± 3.4 | 96.5 ± 2.0 |
| 8 | 76.1 ± 4.0 | 92.3 ± 2.8 |
| 12 | 65.2 ± 3.8 | 88.4 ± 3.1 |
| 24 | 42.5 ± 5.1 | 75.9 ± 4.5 |
| 48 | 18.9 ± 4.7 | 55.2 ± 5.3 |
Visualizations
Caption: Experimental workflow for determining this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
ONO-4817 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for ONO-4817. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in aqueous buffers during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1] Its chemical formula is C₂₂H₂₈N₂O₆ and it has a molecular weight of 416.47 g/mol .[1] Based on its chemical structure, this compound is a hydrophobic molecule, which generally results in poor solubility in aqueous solutions. However, it is readily soluble in several organic solvents.[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): Soluble up to 100 mM.[1]
-
Ethanol: Soluble up to 50 mM.[1]
-
Dimethylformamide (DMF): Soluble.[2]
-
Methanol: Soluble.[2]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue encountered with hydrophobic compounds. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" or precipitate. Several strategies can be employed to mitigate this issue, as detailed in the troubleshooting guide below.
Q4: What is the recommended way to prepare a working solution of this compound in an aqueous buffer?
The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution should then be serially diluted into your experimental buffer to the final desired concentration. This gradual dilution helps to prevent precipitation.
Q5: Can I use heat or sonication to dissolve this compound in my aqueous buffer?
Gentle warming or sonication can aid in dissolving this compound. However, it is crucial to be cautious as excessive heat can potentially degrade the compound. If you choose to warm the solution, allow it to cool to room temperature slowly to prevent rapid precipitation. Sonication can help break down small aggregates, but it may not be sufficient to overcome the inherent insolubility without a co-solvent.[3]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.
Issue: Precipitate forms upon dilution of this compound stock solution into aqueous buffer.
Root Cause: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct dilution from a high-concentration organic stock to an aqueous buffer leads to a rapid decrease in solvent polarity, causing the compound to precipitate.
Solutions:
1. Optimize the Final Concentration of the Organic Solvent:
-
DMSO: Maintain a low final concentration of DMSO in your experimental buffer. Many cell-based assays are sensitive to DMSO concentrations above 1%, so aiming for a final concentration of 0.1% - 0.5% is often recommended.[3]
2. Employ a Co-solvent System:
-
For assays that can tolerate it, using a co-solvent can improve solubility. A common technique is to first dilute the DMSO stock of this compound into an intermediate, water-miscible organic solvent before the final dilution into the aqueous buffer.
3. Utilize Serial Dilutions:
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your this compound stock solution. This gradual reduction in solvent polarity can help to keep the compound in solution.
4. Modify the Aqueous Buffer Composition:
-
pH: The solubility of ionizable compounds can be pH-dependent. Experiment with a range of buffer pHs (e.g., 6.5, 7.4, 8.0) to identify a more favorable condition for this compound solubility.[3]
-
Ionic Strength: High salt concentrations in buffers can sometimes reduce the solubility of hydrophobic compounds (a "salting-out" effect). If you are using a high-salt buffer, consider testing a buffer with a lower ionic strength.[3]
5. Incorporate Solubilizing Agents:
-
For in vitro assays where their presence is acceptable, low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[3] Examples include:
-
Tween-80
-
Pluronic F-68
-
Data Summary
| Property | Value | Source |
| Molecular Weight | 416.47 g/mol | [1] |
| Chemical Formula | C₂₂H₂₈N₂O₆ | [1] |
| Solubility in DMSO | up to 100 mM | [1] |
| Solubility in Ethanol | up to 50 mM | [1] |
| Solubility in DMF | Soluble | [2] |
| Solubility in Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution via Serial Dilution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of your aqueous experimental buffer. This results in a 1 mM solution in 10% DMSO.
-
Perform a final 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of your aqueous experimental buffer. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Mechanism of this compound as an MMP inhibitor.
Caption: Experimental workflow for preparing this compound working solutions.
References
Technical Support Center: Assessing ONO-4817 Efficacy in 3D Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the efficacy of the matrix metalloproteinase (MMP) inhibitor, ONO-4817, in 3D cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinases, with high inhibitory activity against MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[3][4][5] this compound is an orally active compound that has demonstrated anti-invasive, anti-angiogenic, and anti-metastatic properties in various preclinical models.[6]
Q2: Why is it beneficial to test this compound in 3D cell culture models instead of traditional 2D monolayers?
A2: 3D cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to 2D cultures.[7] They recapitulate complex cell-cell and cell-ECM interactions, nutrient and oxygen gradients, and drug penetration barriers that are absent in monolayers.[7] This physiological relevance is critical for assessing the efficacy of drugs like this compound that target the tumor microenvironment and cell invasion.
Q3: What are the expected effects of this compound on cancer spheroids?
A3: Given its mechanism of action, this compound is expected to inhibit the invasion of cancer spheroids into surrounding extracellular matrix gels (e.g., Matrigel® or collagen). By blocking MMP-2 and MMP-9, this compound should reduce the breakdown of the ECM, thereby limiting the migration and spread of cancer cells from the spheroid. It may also impact spheroid viability and growth, particularly in long-term cultures where remodeling of the microenvironment is important.
Q4: What concentration range of this compound should I use in my experiments?
A4: The optimal concentration of this compound will depend on the cell type and the specific assay. Based on its in vitro potency, a starting concentration range of 1 nM to 10 µM is recommended. This compound has reported IC50 values of 0.5 nM and 0.8 nM for human MMP-2 and MMP-9, respectively.[1] However, higher concentrations may be necessary to achieve efficacy in a 3D model due to potential barriers to drug penetration. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent spheroid formation | - Cell line not amenable to spheroid formation.- Incorrect cell seeding density.- Suboptimal culture conditions (e.g., media, plates). | - Not all cell lines readily form tight spheroids; some may form loose aggregates.[8][9] Consider using a different cell line known to form robust spheroids.- Optimize the initial cell seeding density. Too few cells may not aggregate, while too many can lead to irregular shapes or necrotic cores.[10]- Use ultra-low attachment plates to promote cell aggregation.[8] Ensure the culture medium supports 3D growth.[10] |
| High variability in spheroid size | - Inconsistent cell seeding.- Clumping of cells during seeding. | - Ensure a homogenous single-cell suspension before seeding.[11]- Use a multi-channel pipette for consistent dispensing.[12]- Gently centrifuge the plate after seeding to encourage cells to settle in the center of the well.[8] |
| No observable effect of this compound on spheroid invasion | - Insufficient drug concentration or incubation time.- Low MMP expression by the cell line.- Inappropriate matrix for invasion. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm that your chosen cell line expresses and secretes MMP-2 and/or MMP-9 using techniques like gelatin zymography or ELISA.- Ensure the invasion matrix (e.g., Matrigel®) concentration is appropriate. A matrix that is too dense may inhibit invasion even without the inhibitor. |
| Difficulty in imaging and quantifying spheroid invasion | - Poor contrast between the spheroid and the surrounding matrix.- Lack of appropriate imaging equipment or software. | - Use a vital dye to label the cells before embedding them in the matrix for better visualization.- Utilize an automated imaging system with software capable of analyzing spheroid area and invasion distance.[13] |
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound against Human MMPs
| MMP Target | IC50 (nM) |
| MMP-2 | 0.5[1] |
| MMP-9 | 0.8[1] |
| MMP-3 | 26[1] |
| MMP-1 | 2,500[1] |
Table 2: Hypothetical Efficacy of this compound on Spheroid Invasion and Viability
| Cell Line | This compound Conc. (µM) | Invasion Inhibition (%) | Viability Reduction (%) |
| HT-1080 (Fibrosarcoma) | 0 | 0 | 0 |
| 0.1 | 35 | 10 | |
| 1 | 75 | 25 | |
| 10 | 95 | 40 | |
| MDA-MB-231 (Breast Cancer) | 0 | 0 | 0 |
| 0.1 | 20 | 5 | |
| 1 | 60 | 15 | |
| 10 | 85 | 30 |
Note: Data in Table 2 is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: 3D Spheroid Invasion Assay
This protocol describes how to assess the effect of this compound on the invasion of cancer cell spheroids embedded in an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well ultra-low attachment round-bottom plates
-
Extracellular matrix (e.g., Matrigel® or Collagen I), stored on ice
-
This compound stock solution (in DMSO)
-
Automated imaging system or microscope with a camera
Methodology:
-
Spheroid Formation:
-
Prepare a single-cell suspension of your cancer cells in complete medium.
-
Seed 2,000-5,000 cells per well in a 96-well ultra-low attachment plate.[13]
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate for 2-4 days until single, uniform spheroids of approximately 300-500 µm in diameter are formed.[12]
-
-
Embedding Spheroids in ECM:
-
On the day of the assay, thaw the extracellular matrix on ice.
-
Carefully remove 100 µL of medium from each well without disturbing the spheroid.
-
Add 100 µL of ice-cold ECM to each well.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroid in the center of the ECM.[14]
-
Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) on top of the polymerized ECM.
-
-
Image Acquisition and Analysis:
-
Acquire images of the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours) using an automated imaging system or microscope.
-
Measure the area of the spheroid and the area of invasion at each time point.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Protocol 2: 3D Spheroid Viability Assay
This protocol outlines a method to determine the effect of this compound on the viability of cells within 3D spheroids.
Materials:
-
Pre-formed cancer cell spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)[15]
-
Luminometer
Methodology:
-
Spheroid Formation and Treatment:
-
Form spheroids as described in Protocol 1.
-
Treat the spheroids with a range of this compound concentrations or a vehicle control for the desired duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add the viability assay reagent to each well according to the manufacturer's instructions. The volume added is typically equal to the volume of medium in the well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell invasion.
Caption: Experimental workflow for the 3D spheroid invasion assay.
Caption: Simplified signaling pathway leading to MMP-9 expression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spheroid Invasion Assay - Creative Biolabs [creative-biolabs.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
- 10. Three Strategies for Culturing Tumor Spheroids [absin.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
- 14. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
potential for resistance to ONO-4817 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-4817, a matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] By inhibiting MMPs, this compound can prevent the breakdown of the ECM, a process that is crucial for cancer cell invasion, metastasis, and angiogenesis.[2][4] this compound has been shown to inhibit MMP-2, MMP-9, and MMP-12, among others.[2][5]
Q2: We are observing a decrease in the efficacy of this compound in our long-term in vitro/in vivo experiments. What are the potential reasons for this?
A decrease in the efficacy of this compound over time may suggest the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented, several potential mechanisms can be hypothesized based on general principles of drug resistance and the biology of MMPs:
-
Upregulation of Target MMPs: Cells may compensate for the inhibition of MMP activity by increasing the expression of the target MMPs (e.g., MMP-2, MMP-9).
-
Altered Balance of MMPs and TIMPs: The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[6][7] A shift in the balance, such as decreased expression of TIMPs, could lead to a net increase in MMP activity, thereby overcoming the inhibitory effect of this compound.
-
Activation of Compensatory Pathways: Cancer cells are known to activate alternative signaling pathways to circumvent the effects of targeted therapies. Activation of pathways that promote cell invasion and migration independent of the MMPs targeted by this compound could lead to resistance.
-
Increased Drug Efflux: While not specifically reported for this compound, increased expression of drug efflux pumps is a common mechanism of acquired drug resistance that could potentially reduce the intracellular concentration of the inhibitor.[8]
Q3: How can we investigate potential resistance to this compound in our experimental models?
To investigate potential resistance mechanisms, a multi-pronged approach is recommended. This can include molecular and cellular assays to assess changes in the resistant cells compared to the parental, sensitive cells. See the Troubleshooting Guide and Experimental Protocols sections for detailed methodologies.
Q4: Are there known synergistic combinations with this compound?
Preclinical studies have shown that combining this compound with cytotoxic anticancer drugs, such as docetaxel (B913), can significantly suppress tumor metastasis and prolong survival compared to monotherapy.[2] This suggests that a combination therapy approach may be a strategy to enhance efficacy and potentially overcome resistance.
Troubleshooting Guides
Issue: Decreased Efficacy of this compound in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare it to the parental cell line to confirm a shift in IC50. 2. Investigate MMP Expression: Analyze the mRNA and protein expression levels of target MMPs (e.g., MMP-2, MMP-9) in both sensitive and resistant cells using qPCR and Western blotting. 3. Assess MMP Activity: Perform a gelatin zymography assay to compare the enzymatic activity of MMP-2 and MMP-9 in conditioned media from sensitive and resistant cells. 4. Evaluate TIMP Levels: Measure the expression of TIMP-1 and TIMP-2 in both cell lines via qPCR and Western blotting. |
| Compound Instability | 1. Check Compound Integrity: Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Cell Line Integrity | 1. Authenticate Cell Line: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. |
Issue: Inconsistent Results in Animal Models
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Verify Drug Administration: Ensure accurate and consistent dosing. For oral administration, monitor food and water intake as this compound may be mixed with food.[2] 2. Assess Drug Exposure: If possible, measure plasma concentrations of this compound to ensure adequate drug exposure in the animals. |
| Tumor Heterogeneity | 1. Characterize Tumors: Analyze tumor samples from treated and control groups for MMP expression and activity to assess the in vivo target engagement of this compound. |
| Development of In Vivo Resistance | 1. Establish Resistant Xenografts: If possible, establish xenograft models from tumors that have relapsed after this compound treatment to study the resistance mechanisms in vivo. |
Data Presentation
Table 1: Hypothetical Comparison of Sensitive vs. Resistant Cells
| Parameter | Parental (Sensitive) Cells | This compound Resistant Cells |
| This compound IC50 (µM) | 1.5 | 15.2 |
| MMP-9 mRNA (Relative Fold Change) | 1.0 | 8.5 |
| MMP-9 Protein (Relative Densitometry) | 1.0 | 6.2 |
| TIMP-1 mRNA (Relative Fold Change) | 1.0 | 0.2 |
| Invasion Index (vs. Control) | 0.3 | 0.8 |
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To determine the enzymatic activity of MMP-2 and MMP-9 secreted by cells.
Methodology:
-
Culture cells in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media using a BCA assay.
-
Load equal amounts of protein onto a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity.
Western Blotting for MMP and TIMP Expression
Objective: To quantify the protein expression levels of specific MMPs and TIMPs.
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the MMPs (e.g., MMP-2, MMP-9) or TIMPs (e.g., TIMP-1, TIMP-2) of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound treatment.
Caption: Workflow for investigating potential this compound resistance.
Caption: Simplified diagram of MMP activation, function, and inhibition.
References
- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The matrix metalloproteinase 7 (MMP7) links Hsp90 chaperone with acquired drug resistance and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of ONO-4817 and Marimastat in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent matrix metalloproteinase (MMP) inhibitors, ONO-4817 and Marimastat. This analysis is based on available preclinical data to inform future research and development in oncology.
Matrix metalloproteinases are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. Both this compound and Marimastat have been developed to target these enzymes, but they exhibit distinct inhibitory profiles and have been evaluated in different preclinical cancer models.
In Vitro Inhibitory Activity: A Quantitative Comparison
A critical aspect of understanding the therapeutic potential of MMP inhibitors lies in their specific activity against different MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and Marimastat against a panel of MMPs, providing a quantitative look at their potency and selectivity.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | This compound Ki (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 1600 | - | 5 |
| MMP-2 (Gelatinase-A) | - | 0.73 | 6 |
| MMP-3 (Stromelysin-1) | - | 42 | - |
| MMP-7 (Matrilysin) | - | 2500 | 13 |
| MMP-9 (Gelatinase-B) | 2.1 | - | 3 |
| MMP-12 (Macrophage Metalloelastase) | - | 0.45 | - |
| MMP-13 (Collagenase-3) | - | 1.1 | - |
| MMP-14 (MT1-MMP) | - | - | 9 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Preclinical Efficacy in Cancer Models: A Side-by-Side Overview
This compound: Focus on Metastasis Inhibition
Studies on this compound have primarily highlighted its anti-metastatic and anti-angiogenic properties.
| Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Murine Renal Cell Carcinoma (Renca) | Syngeneic mice | Oral administration of 50-200 mg/kg/day | Dose-dependent inhibition of lung metastasis. Significant inhibition of angiogenic response and tumor growth.[1] |
| Human Non-Small Cell Lung Cancer (PC14PE6 and H226 xenografts) | Nude mice | Mixed with food from day 7 post-tumor cell injection | Monotherapy inhibited the formation of lung metastasis. Combination with docetaxel (B913) significantly suppressed tumor burden in the lung and prolonged survival.[2] |
Marimastat: Broad Evaluation in Various Tumor Types
Marimastat has been investigated in a wider range of cancer models, with studies often focusing on its impact on primary tumor growth and survival.
| Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Human Gastric Cancer (MGLVA1 xenograft) | Nude mice | Not specified | Reduced tumor growth rate by 48% and increased median survival from 19 to 30 days.[3] |
| Head and Neck Squamous Cell Carcinoma (FaDu xenografts) | Nude mice | 8.7 mg/kg/day via subcutaneous osmotic pump, in combination with chemoradiation | Delayed tumor growth compared to chemoradiation alone.[4][5] |
Signaling Pathways and Experimental Workflow
The efficacy of MMP inhibitors like this compound and Marimastat stems from their ability to interfere with key signaling pathways involved in cancer progression. The diagrams below illustrate the targeted pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4817 vs. Batimastat: A Comparative Efficacy Analysis for Matrix Metalloproteinase Inhibition
In the landscape of cancer therapeutics and inflammatory disease research, the inhibition of matrix metalloproteinases (MMPs) remains a critical area of investigation. Among the numerous inhibitors developed, ONO-4817 and Batimastat (also known as BB-94) have emerged as significant compounds. This guide provides a detailed, data-driven comparison of their efficacy, experimental protocols for assessment, and visual representations of their mechanisms and evaluation processes to aid researchers, scientists, and drug development professionals in their work.
Executive Summary
Batimastat is a potent, broad-spectrum MMP inhibitor, demonstrating low nanomolar efficacy against a wide range of MMPs. In contrast, this compound exhibits a more selective inhibition profile, with particularly high potency against MMP-2, MMP-9, MMP-12, and MMP-13, while showing significantly less activity against MMP-1 and MMP-7. This difference in selectivity is a key differentiator for researchers choosing an inhibitor for specific applications, with Batimastat suited for general MMP inhibition and this compound for more targeted studies.
Data Presentation: Quantitative Efficacy Comparison
The inhibitory activities of this compound and Batimastat against various human matrix metalloproteinases are summarized below. The data, presented as 50% inhibitory concentrations (IC50) and inhibition constants (Ki), are compiled from multiple in vitro enzymatic assays.
| Target MMP | This compound (IC50/Ki in nM) | Batimastat (IC50 in nM) |
| MMP-1 (Collagenase-1) | 1600 - 2500 | 3 |
| MMP-2 (Gelatinase-A) | 0.5 - 0.73 | 4 |
| MMP-3 (Stromelysin-1) | 26 - 42 | 20 |
| MMP-7 (Matrilysin) | 2500 | 6 |
| MMP-8 (Collagenase-2) | - | 10 |
| MMP-9 (Gelatinase-B) | 0.8 - 2.1 | 4 |
| MMP-12 (Macrophage Elastase) | 0.45 | - |
| MMP-13 (Collagenase-3) | 1.1 | - |
| Note: IC50 and Ki values are compiled from multiple sources and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The absence of a value is denoted by "-". |
Experimental Protocols
The following is a detailed methodology for a representative in vitro MMP inhibition assay used to determine the IC50 values of compounds like this compound and Batimastat.
In Vitro Fluorogenic MMP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound, Batimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader capable of excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic MMP substrate in DMSO. Dilute the stock solution to the desired final concentration in Assay Buffer.
-
Prepare stock solutions of the test compounds (this compound and Batimastat) in DMSO. Perform serial dilutions of the stock solutions in Assay Buffer to obtain a range of inhibitor concentrations.
-
Activate the pro-MMP enzyme according to the manufacturer's instructions, if necessary. Dilute the active MMP enzyme to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the following to each well:
-
Assay Buffer
-
A specific volume of the diluted test compound or vehicle control (for uninhibited reaction).
-
A specific volume of the diluted active MMP enzyme.
-
-
Include control wells:
-
Blank: Assay Buffer only.
-
Positive Control (No Inhibitor): Assay Buffer, vehicle, and MMP enzyme.
-
Test Wells: Assay Buffer, test compound at various concentrations, and MMP enzyme.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic MMP substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically around 328 nm and the emission wavelength is around 393 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction velocities to the positive control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Signaling Pathway of MMP Inhibition
Caption: General mechanism of MMP inhibition by binding to the enzyme's active site.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Logical Relationship: Broad-Spectrum vs. Selective Inhibition
Caption: Comparison of the inhibitory spectrum of Batimastat and this compound.
A Comparative Guide to ONO-4817 and Other Broad-Spectrum Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, ONO-4817, with other well-established broad-spectrum MMP inhibitors: Batimastat (B1663600) (BB-94), Marimastat (BB-2516), and Ilomastat (GM6001). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
In Vitro Inhibitory Activity
The in vitro inhibitory potency of this compound and its comparators against a panel of matrix metalloproteinases is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for each compound against various MMPs. Lower values indicate greater potency.
| Target MMP | This compound | Batimastat (BB-94) | Marimastat (BB-2516) | Ilomastat (GM6001) |
| MMP-1 | IC50: 2500 nM | IC50: 3 nM | IC50: 5 nM | IC50: 1.5 nM; Ki: 0.4 nM |
| MMP-2 | IC50: 0.5 nM; Ki: 0.73 nM | IC50: 4 nM | IC50: 6 nM | IC50: 1.1 nM; Ki: 0.5 nM |
| MMP-3 | IC50: 26 nM; Ki: 42 nM | IC50: 20 nM | IC50: 230 nM | IC50: 1.9 nM; Ki: 27 nM |
| MMP-7 | Ki: 2500 nM | IC50: 6 nM | IC50: 13 nM | Ki: 3.7 nM |
| MMP-8 | Ki: 1.1 nM | - | - | Ki: 0.1 nM |
| MMP-9 | IC50: 0.8 nM; Ki: 2.1 nM | IC50: 4 nM | IC50: 3 nM | IC50: 0.5 nM; Ki: 0.2 nM |
| MMP-12 | Ki: 0.45 nM | - | - | Ki: 3.6 nM |
| MMP-13 | Ki: 1.1 nM | - | - | - |
| MMP-14 | - | - | IC50: 9 nM | Ki: 13.4 nM |
Selectivity Profile Against ADAMs and TACE
The selectivity of MMP inhibitors is crucial, as off-target inhibition of other metalloproteinases, such as A Disintegrin and Metalloproteinases (ADAMs) and Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17), can lead to undesirable side effects.
| Target | This compound | Batimastat (BB-94) | Marimastat (BB-2516) | Ilomastat (GM6001) |
| ADAM10 | Data not available | Inhibits ADAM10 | Inhibits ADAM17 (TACE) | Inhibits ADAM9, ADAM10, ADAM12, and ADAM17 at nanomolar concentrations. |
| ADAM17 (TACE) | Data not available | Inhibits ADAM17 (TACE) | IC50: 3.8 nM (purified TACE), 7000 nM (whole blood)[1] | Inhibits ADAM9, ADAM10, ADAM12, and ADAM17 at nanomolar concentrations. |
In Vivo Efficacy and Safety Comparison
The following table summarizes the findings from various preclinical in vivo studies, providing insights into the anti-tumor efficacy and notable side effects of these MMP inhibitors.
| Inhibitor | Cancer Model | Efficacy Highlights | Documented Side Effects |
| This compound | Murine renal cell carcinoma (Renca) lung metastasis model | Dose-dependent inhibition of lung metastasis.[2] | Not specified in the provided context. |
| Human non-small cell lung cancer (PC14PE6, H226) lung micrometastasis model in nude mice | Monotherapy inhibited lung metastasis formation; combination with docetaxel (B913) significantly suppressed tumor burden and prolonged survival.[3] | Did not affect body weight or food intake.[3] | |
| Batimastat (BB-94) | Human breast cancer (MDA-MB-435) xenograft in athymic mice | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[4][5] | Not specified in the provided context. |
| Human colon carcinoma (C170HM2, AP5LV) metastasis models | Reduced the number and cross-sectional area of liver tumors; reduced tumor weight in the lung.[6] | Not specified in the provided context. | |
| Marimastat (BB-2516) | Human head and neck squamous-cell carcinoma (SCC-1) xenografts | In combination with chemoradiotherapy, significantly delayed tumor growth compared to chemoradiation alone.[7] | Musculoskeletal toxicity is a known significant side effect.[7][8] |
| Human gastric cancer xenograft model | Shown to inhibit tumor growth. | Musculoskeletal pain and inflammation are well-documented side effects.[9][10] | |
| Ilomastat (GM6001) | Orthotopic breast cancer model | Assessed for effects on primary tumor growth and metastasis.[11] | Not specified in the provided context. |
| Radiation-induced lung injury in mice | Alleviated lung inflammation and fibrosis, and enhanced survival.[12] | Not specified in the provided context. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: General MMP Activation and Inhibition Pathway in Cancer.
Caption: Experimental Workflow for MMP Inhibitor Screening.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 values of MMP inhibitors.
-
Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quencher molecule. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the recombinant MMP enzyme to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and to confirm their inhibition.
-
Principle: Protein samples are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Subsequent staining with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.
-
Materials:
-
Polyacrylamide gels containing 0.1% gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
-
Procedure:
-
Prepare protein samples (e.g., conditioned cell culture media) in non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatinolysis are visible against a blue background. The molecular weight of the bands can be used to identify the specific MMPs (pro- and active forms). To confirm inhibition, samples can be pre-incubated with the MMP inhibitor before loading onto the gel.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MMP inhibitors in a preclinical setting.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the MMP inhibitor, and the effect on tumor growth and metastasis is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
MMP inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Human cancer cells are injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models) into the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the MMP inhibitor at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
The body weight and overall health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and primary tumors are excised and weighed.
-
Metastatic burden in distant organs (e.g., lungs, liver) can be assessed through histological analysis or imaging techniques.
-
The efficacy of the inhibitor is determined by comparing tumor growth and metastasis between the treated and control groups.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ilomastat, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ONO-4817 Versus Selective MMP Inhibitors in Arthritis
An Objective Analysis for Researchers and Drug Development Professionals
The degradation of extracellular matrix components by matrix metalloproteinases (MMPs) is a key pathological feature of arthritis, leading to cartilage destruction and loss of joint function. Consequently, MMPs have been a major focus for the development of disease-modifying anti-arthritic drugs. This guide provides a comparative overview of ONO-4817, a broad-spectrum MMP inhibitor, and selective MMP inhibitors, with a focus on their performance in preclinical arthritis models.
This compound: A Broad-Spectrum MMP Inhibitor
This compound is a potent, orally active MMP inhibitor with a broad inhibitory profile. It has been evaluated in a preclinical model of arthritis, where it demonstrated the ability to protect against cartilage degradation.
In Vitro Inhibition Profile
This compound exhibits potent inhibition against several MMPs implicated in arthritis, with the notable exceptions of MMP-1 and MMP-7.[1][2] Its inhibitory activity is summarized in the table below.
| MMP Target | IC50 / Ki (nM) |
| MMP-1 | >1600[3] |
| MMP-2 | 0.5 - 0.73[1][4] |
| MMP-3 | 26 - 42[1][4] |
| MMP-7 | >2500[1][3] |
| MMP-9 | 0.8 - 2.1[3][4] |
| MMP-12 | 0.45[3] |
| MMP-13 | 1.1[1][3] |
Preclinical Efficacy in an Arthritis Model
The efficacy of this compound in an arthritis context was demonstrated in a lipopolysaccharide (LPS)-induced arthritis model in guinea pigs. Oral administration of this compound led to a dose-dependent reduction in the release of proteoglycans, a key component of cartilage, into the synovial cavity.[2]
| Animal Model | Key Parameter | Treatment | Outcome |
| LPS-induced arthritis in guinea pigs | Proteoglycan release | This compound (oral) | Dose-dependent suppression of proteoglycan release[2] |
Selective MMP Inhibitors: A Targeted Approach
The development of broad-spectrum MMP inhibitors for arthritis has been hampered by dose-limiting musculoskeletal side effects observed in clinical trials. This has led to the pursuit of more selective inhibitors, with a primary focus on MMP-13, a key collagenase involved in the degradation of type II collagen in cartilage.
In Vitro Inhibition Profile of Selective MMP-13 Inhibitors
Several selective MMP-13 inhibitors have been developed, demonstrating high potency for MMP-13 and significant selectivity over other MMPs.
| Inhibitor | MMP-13 IC50 (nM) | Selectivity vs. other MMPs |
| AQU-019 | 4.8 | High selectivity |
| ALS 1-0635 | Potent | High selectivity |
| Unnamed Inhibitor (2007) | Potent | High selectivity |
Preclinical Efficacy of Selective MMP-13 Inhibitors in Arthritis Models
Selective MMP-13 inhibitors have shown significant efficacy in various animal models of arthritis, leading to reductions in both clinical signs of the disease and structural damage to the joints.
| Animal Model | Key Parameter | Treatment | Outcome |
| Collagen-Induced Arthritis (CIA) in mice | Clinical arthritis score | Selective MMP-13 inhibitor (oral) | Dose-dependent decrease in clinical symptoms |
| Cartilage erosion | Selective MMP-13 inhibitor (oral) | Dose-dependent reduction in cartilage erosion (up to 38% inhibition) | |
| Monoiodoacetate (MIA)-induced Osteoarthritis in rats | Cartilage degradation | ALS 1-0635 | Modulation of cartilage damage |
| SCID mouse co-implantation with human rheumatoid synovial fibroblasts and cartilage | Cartilage invasion | Selective MMP-13 inhibitor | 75% reduction in cartilage destruction |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Arthritis in Guinea Pigs (for this compound)
-
Animals: Male Hartley guinea pigs.
-
Induction: A single intra-articular injection of LPS (from E. coli) into one knee joint.
-
Treatment: this compound administered orally at specified doses.
-
Assessment: Measurement of proteoglycan content (as glycosaminoglycans) in the synovial lavage fluid at a set time point after LPS injection.
Collagen-Induced Arthritis (CIA) in Mice (for Selective MMP-13 Inhibitor)
-
Animals: DBA/1 mice.
-
Induction: Immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster injection.
-
Treatment: Oral administration of the selective MMP-13 inhibitor daily, starting from the day of the booster injection.
-
Assessment:
-
Clinical Scoring: Macroscopic assessment of paw swelling and erythema, typically on a scale of 0-4 per paw.
-
Histological Analysis: Processing of ankle and knee joints for histological staining (e.g., Safranin O-Fast Green) to assess synovial inflammation, pannus formation, cartilage erosion, and bone resorption. A semi-quantitative scoring system is used to evaluate the severity of these parameters.
-
Signaling Pathways in Arthritis and MMP Inhibition
The expression and activity of MMPs in arthritic joints are regulated by complex signaling pathways initiated by pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines, upon binding to their receptors on chondrocytes and synovial fibroblasts, activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5] This leads to the transcriptional upregulation of various MMP genes, resulting in the destructive enzyme profile seen in arthritis.
Caption: Signaling pathways leading to MMP activation in arthritis and points of intervention for MMP inhibitors.
Experimental Workflow for Evaluating Anti-Arthritic MMP Inhibitors
A typical preclinical workflow for the evaluation of novel MMP inhibitors for arthritis involves a series of in vitro and in vivo experiments to assess their potency, selectivity, efficacy, and potential for side effects.
Caption: A generalized experimental workflow for the preclinical evaluation of MMP inhibitors in arthritis.
Comparative Analysis and Conclusion
Both this compound and selective MMP inhibitors have demonstrated efficacy in preclinical models of arthritis, supporting the rationale for targeting MMPs in this disease.
-
This compound shows broad-spectrum MMP inhibition and has been proven to reduce a key indicator of cartilage degradation. Its wide-ranging activity could be beneficial in targeting the multiple MMPs that are often upregulated in arthritic joints. However, the lack of selectivity, particularly its potent inhibition of MMPs other than MMP-1 and MMP-7, raises concerns about the potential for musculoskeletal side effects, which have been a major hurdle for other broad-spectrum MMP inhibitors in clinical development.
-
Selective MMP inhibitors , particularly those targeting MMP-13, offer a more focused therapeutic strategy. The preclinical data for these compounds are compelling, with evidence of both symptomatic relief (reduced clinical scores) and disease-modifying effects (cartilage protection) in robust arthritis models. The high selectivity of these inhibitors is a key advantage, as it is hypothesized to reduce the risk of the musculoskeletal side effects associated with broader MMP inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ONO-4817 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-4817 with alternative matrix metalloproteinase (MMP) inhibitors. It includes supporting experimental data, detailed protocols for key cellular assays, and visualizations to elucidate signaling pathways and experimental workflows.
This compound is a potent, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), with particularly high affinity for MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B)[1][2]. These enzymes are zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Overexpression and aberrant activity of MMPs are implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. This compound exerts its inhibitory effect by chelating the zinc ion within the active site of these enzymes, thereby blocking their proteolytic activity. This mechanism of action makes this compound and similar MMP inhibitors valuable tools in cancer research and potential therapeutic agents.
Comparative Analysis of this compound and Alternative MMP Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized MMP inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound and its alternatives against a panel of MMPs. Lower values indicate higher potency.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-12 (Macrophage Elastase) | MMP-13 (Collagenase-3) |
| This compound | IC50: 1600 nM[3] | Ki: 0.73 nM[1][3] | Ki: 42 nM[1][3] | Ki: 2500 nM[1][3] | IC50: 2.1 nM[3] | Ki: 0.45 nM[1][3] | Ki: 1.1 nM[1][3] |
| Marimastat | IC50: 5 nM[3] | IC50: 6 nM | IC50: 20 nM | IC50: 13 nM | IC50: 3 nM | Data not available | Data not available |
| Batimastat | IC50: 3 nM[4] | IC50: 4 nM[4] | IC50: 20 nM[4] | IC50: 6 nM[4] | IC50: 4 nM[4] | Data not available | Data not available |
| GM-6001 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| SB-3CT | Ki: micromolar range[5] | Ki: nanomolar range[5] | Ki: micromolar range[5] | Ki: micromolar range[5] | Ki: nanomolar range[5] | Data not available | Data not available |
Signaling Pathway of MMP-Mediated Cell Invasion
The diagram below illustrates the role of MMPs, particularly MMP-2 and MMP-9, in cancer cell invasion and metastasis. Growth factors and other stimuli can induce the expression and secretion of these enzymes, which then degrade the basement membrane and extracellular matrix, facilitating cell migration.
Experimental Protocols for Validating Target Engagement
To validate the engagement of this compound with its target MMPs in a cellular context, several key experiments can be performed. Detailed protocols for two of the most common assays, Gelatin Zymography and the Boyden Chamber Invasion Assay, are provided below.
Experimental Workflow: Target Validation
The following diagram outlines the general workflow for validating the efficacy of an MMP inhibitor like this compound in a cellular context.
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Conditioned media from cell cultures treated with this compound or control.
Protocol:
-
Prepare conditioned media from cells cultured in serum-free media with and without the MMP inhibitor. Concentrate the media if necessary.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load equal amounts of protein onto a polyacrylamide gel containing gelatin.
-
Run the gel at a constant voltage (e.g., 125 V) until the dye front reaches the bottom.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software to compare MMP activity between treated and untreated samples.
Boyden Chamber Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.
Materials:
-
Boyden chambers (transwell inserts) with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Methanol or another fixative
-
Crystal violet or another cell stain
-
Microscope
Protocol:
-
Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing the MMP inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for 12-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells between the inhibitor-treated and control groups to determine the effect of the inhibitor on cell invasion.
Conclusion
This compound is a potent inhibitor of MMPs, particularly MMP-2 and MMP-9, demonstrating low nanomolar to sub-nanomolar potency. When compared to other broad-spectrum MMP inhibitors such as Marimastat and Batimastat, this compound exhibits a comparable or, in some cases, superior inhibitory profile against key gelatinases. The experimental protocols detailed in this guide, including gelatin zymography and the Boyden chamber invasion assay, provide robust methods for researchers to validate the target engagement and cellular efficacy of this compound and other MMP inhibitors. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and experimental design. This comprehensive guide serves as a valuable resource for scientists engaged in the research and development of novel anti-cancer therapies targeting MMPs.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4817: A Comparative Guide to its Cross-Reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of ONO-4817 against a range of metalloproteinases, with a focus on its cross-reactivity profile. The information presented is supported by experimental data to assist researchers in evaluating its suitability for their specific applications.
Inhibitory Profile of this compound Against Various Metalloproteinases
This compound is a potent, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs). Its inhibitory activity, as determined by IC50 and Ki values from multiple studies, is summarized in the table below. Lower values indicate stronger inhibition.
| Metalloproteinase | IC50 (nM) | Ki (nM) | Reference |
| MMP-1 (Collagenase-1) | 1600 - 2500 | - | [1] |
| MMP-2 (Gelatinase A) | 0.5 - 0.73 | 0.73 | [1][2] |
| MMP-3 (Stromelysin-1) | 26 - 42 | 42 | [1][2] |
| MMP-7 (Matrilysin) | 2500 | 2500 | [2] |
| MMP-8 (Collagenase-2) | - | 1.1 | |
| MMP-9 (Gelatinase B) | 0.8 - 2.1 | 2.1 | [1][2] |
| MMP-12 (Macrophage Elastase) | - | 0.45 | [2] |
| MMP-13 (Collagenase-3) | - | 1.1 | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Based on the available data, this compound demonstrates high potency against MMP-2, MMP-9, MMP-12, and MMP-13, with Ki values in the low nanomolar range. It shows moderate activity against MMP-3 and significantly lower activity against MMP-1 and MMP-7.
Cross-Reactivity with Other Proteases
This compound has been reported to be a selective inhibitor for MMPs. One study indicated that it displays no significant activity against other proteases at concentrations up to 100 μM. While specific screening data against a broad panel of other metalloproteinases, such as A Disintegrin and Metalloproteinases (ADAMs) and ADAMs with thrombospondin motifs (ADAMTSs), is not extensively available in the public domain, the existing evidence suggests a high degree of selectivity for the MMP family.
Experimental Protocols
The inhibitory activity of this compound and other metalloproteinase inhibitors is commonly determined using a fluorometric enzyme inhibition assay. Below is a generalized protocol based on commonly used methods.
Fluorometric Enzyme Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of a compound on the activity of a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound or the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
MMP enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control: Assay buffer, enzyme, and vehicle.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca/Dpa-based substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for determining MMP inhibition.
Signaling Pathways Involving Key MMPs Inhibited by this compound
MMPs play crucial roles in various signaling pathways by degrading extracellular matrix (ECM) components and processing signaling molecules. This compound, by inhibiting key MMPs, can modulate these pathways.
MMP-2 and MMP-9 in Cancer Metastasis
MMP-2 and MMP-9 are critically involved in the metastatic cascade. They degrade components of the basement membrane and ECM, facilitating tumor cell invasion and intravasation. They also release ECM-sequestered growth factors, such as VEGF, which promotes angiogenesis.
Caption: Role of MMP-2/9 in metastasis and its inhibition.
MMP-13 in Osteoarthritis Pathogenesis
In osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α stimulate chondrocytes to produce MMP-13. MMP-13 is a key enzyme responsible for the degradation of type II collagen, the major collagenous component of articular cartilage, leading to cartilage destruction and joint degeneration.
Caption: MMP-13 signaling in osteoarthritis.
Conclusion
This compound is a potent inhibitor of several key MMPs, particularly MMP-2, MMP-9, MMP-12, and MMP-13, with demonstrated selectivity over other classes of proteases. This profile makes it a valuable tool for studying the roles of these specific MMPs in various physiological and pathological processes. The provided experimental protocol offers a foundation for researchers to independently assess its inhibitory activity. The diagrams of signaling pathways illustrate the potential impact of this compound on complex biological processes such as cancer metastasis and osteoarthritis. Researchers should consider the specific MMP expression and activity in their models of interest when designing experiments with this compound.
References
A Comparative Analysis of ONO-4817 and Endogenous TIMPs in Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic matrix metalloproteinase (MMP) inhibitor, ONO-4817, and the endogenous tissue inhibitors of metalloproteinases (TIMPs). We will explore their inhibitory profiles, mechanisms of action, and the signaling pathways they influence, supported by experimental data and protocols to aid in research and development.
At a Glance: this compound vs. Endogenous TIMPs
| Feature | This compound | Endogenous TIMPs (TIMP-1, -2, -3, -4) |
| Type | Synthetic, broad-spectrum MMP inhibitor | Endogenous, naturally occurring proteins |
| Primary Function | Inhibition of MMP activity | Regulation of MMP activity, with additional biological functions |
| Mechanism of Action | Directly binds to the active site of MMPs | Form 1:1 stoichiometric non-covalent complexes with MMPs |
| Inhibitory Spectrum | Potent inhibitor of several MMPs, with selectivity. | Broad-spectrum inhibitors of MMPs; TIMP-3 also inhibits ADAMs and ADAMTSs. |
| Signaling | Primarily downstream effects of MMP inhibition | Direct cell signaling via specific cell surface receptors (e.g., TIMP-1/CD63, TIMP-2/α3β1 integrin, TIMP-3/VEGFR2) |
| Administration | Orally active | Naturally produced and secreted by cells |
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and TIMPs against a range of MMPs is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various biochemical assays. Lower values indicate higher potency.
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| This compound | 1600 nM (IC50)[1] | 0.73 nM (Ki)[1] | 42 nM (Ki)[1] | 2500 nM (Ki)[1] | - | 2.1 nM (IC50)[1] | 0.45 nM (Ki)[1] | 1.1 nM (Ki)[1] | - |
| TIMP-1 | 0.38 nM (Ki)[2] | Low nM (Ki)[3] | Low nM (Ki)[3] | - | - | 3.36 nM (Ki)[4] | - | - | Poor inhibitor[5] |
| TIMP-2 | 1.03 nM (Ki)[2] | <2 nM (IC50)[6] | - | - | - | 0.34 nM (Ki)[7] | - | - | 5 nM (Ki)[8] |
| TIMP-3 | 1.1 nM (Ki)[2] | - | Low nM (Ki)[2] | - | - | - | - | Low nM (Ki)[2] | - |
| TIMP-4 | 19 nM (IC50)[9] | 3 nM (IC50)[9] | 45 nM (IC50)[9] | 8 nM (IC50)[9] | Low Ki[10] | 83 nM (IC50)[9] | - | - | - |
Mechanisms of Action and Signaling Pathways
This compound: Direct MMP Inhibition
This compound is a hydroxamate-based MMP inhibitor that functions by directly chelating the zinc ion within the active site of MMPs. This action competitively blocks the binding of natural substrates, thereby inhibiting their degradation. The biological effects of this compound, such as the inhibition of cancer cell invasion and angiogenesis, are primarily a consequence of this direct enzymatic inhibition.[11]
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered TIMP2 with narrow MMP-9 specificity is an effective inhibitor of invasion and proliferation of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial engineering of N-TIMP2 variants that selectively inhibit MMP9 and MMP14 function in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Effect of a matrix metalloproteinase inhibitor (this compound) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ONO-4817 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the matrix metalloproteinase inhibitor (MMPI) ONO-4817 with other notable MMPIs, namely Marimastat (B1683930) and Batimastat (B1663600). The information presented herein is collated from preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their overexpression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, inhibitors of MMPs have been a significant focus of drug development efforts. This guide focuses on a comparative analysis of this compound, a third-generation MMPI, against the first-generation MMPIs, Marimastat and Batimastat.
In Vitro Inhibitory Activity
The in vitro inhibitory activity of MMPIs is a key determinant of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.
| MMP Subtype | This compound IC50 (nM) | Marimastat IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | 2,500[1] | 5[2] | 3[3] |
| MMP-2 (Gelatinase-A) | 0.5[1] | 6[2] | 4[3] |
| MMP-3 (Stromelysin-1) | 26[1] | 230[2] | 20[3] |
| MMP-7 (Matrilysin) | >1000 | 13-16[2] | 6[3] |
| MMP-9 (Gelatinase-B) | 0.8[1] | 3[2] | 4[3] |
| MMP-12 (Metalloelastase) | - | 5[2] | - |
| MMP-13 (Collagenase-3) | - | - | - |
| MMP-14 (MT1-MMP) | - | 9[2] | - |
Preclinical Efficacy in Disease Models
The in vivo efficacy of these MMPIs has been evaluated in various animal models of human diseases. This section summarizes their performance in key therapeutic areas.
| Disease Model | MMPI | Animal Model | Dosing Regimen | Key Findings |
| Cancer (Lung Metastasis) | This compound | Nude mice with human non-small cell lung cancer xenografts | Mixed with food | Monotherapy inhibited the formation of lung metastasis. Combination with docetaxel (B913) significantly suppressed tumor burden and prolonged survival compared to either agent alone.[4] |
| Batimastat | Nude mice with human breast cancer xenografts | 30 mg/kg i.p. | Inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[5] | |
| Arthritis | This compound | Guinea pig arthritis model (LPS-induced) | 30 and 100 mg/kg, oral | Dose-dependently suppressed the release of proteoglycan from joint cartilage.[6] |
| Marimastat | Murine model of arthritis (human TNF-α transgenic mice) | 200 mg/kg/day | Did not inhibit the development of arthritis.[7] | |
| Inflammatory Bowel Disease | This compound | Mouse model of colitis (DSS-induced) | 30 mg/kg, oral | Significantly reversed shortening of the colon and reduced the disease activity index.[8] |
| Cardiovascular Disease | This compound | Rat cardiac allograft vasculopathy model | Daily oral gavage | Significantly decreased the percentage of affected vessels and intimal proliferation.[9] |
| This compound | Hamster model of neointima formation | 20 mg/kg/day, oral | Markedly reduced the neointimal area by 52.4%.[10] |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its therapeutic efficacy.
| Parameter | This compound | Marimastat | Batimastat |
| Oral Bioavailability | Orally active[6][8][11] | Good oral bioavailability (20-50% in preclinical studies)[6][12] | Poor oral bioavailability[13] |
| Administration Route | Oral[6][8][11] | Oral[1][2][12] | Intraperitoneal (i.p.) in preclinical studies[5][13] |
| Half-life (t½) | Not specified | ~8-10 hours[6] | Not specified |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 1.5 - 3 hours[2][6] | Not specified |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of MMPIs.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, -2, -9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35)
-
Test inhibitors (this compound, Marimastat, Batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the diluted inhibitors and the recombinant MMP enzyme to the wells of the 96-well plate.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 60 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Animal Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model to evaluate the efficacy of anti-arthritic compounds.
-
Induction of Arthritis:
-
Male DBA/1 mice (8-10 weeks old) are typically used.
-
An emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment Protocol:
-
Treatment with the MMPI (e.g., this compound) or vehicle control is typically initiated before or at the onset of clinical signs of arthritis.
-
The compound is administered daily via oral gavage at a predetermined dose.
-
-
Assessment of Arthritis:
-
Mice are monitored daily for the onset and severity of arthritis.
-
Clinical arthritis is scored for each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint rigidity. The scores for all four paws are summed to give a total clinical score per mouse.
-
Paw thickness is measured using a caliper.
-
At the end of the study, mice are euthanized, and paws are collected for histological analysis to assess inflammation, pannus formation, and cartilage and bone erosion.
-
Signaling Pathways and Mechanisms of Action
MMPs are involved in complex signaling pathways that regulate inflammation, cell proliferation, migration, and invasion. The inhibition of MMPs by compounds like this compound can modulate these pathways.
Caption: this compound inhibits active MMPs, blocking ECM degradation.
The diagram above illustrates the general mechanism of MMP activation and the point of intervention for MMPIs like this compound. Pro-inflammatory stimuli and growth factors activate intracellular signaling cascades, leading to the expression and activation of MMPs. These active MMPs then degrade the ECM, facilitating pathological processes. This compound directly inhibits the enzymatic activity of active MMPs, thereby preventing ECM degradation and its downstream consequences.
Caption: A typical workflow for the preclinical evaluation of MMPIs.
This workflow outlines the logical progression from initial in vitro screening of MMPIs to their comprehensive evaluation in in vivo disease models.
Conclusion
This compound demonstrates potent and selective inhibitory activity against key MMPs, particularly MMP-2 and MMP-9, which are critically involved in cancer progression and inflammation. Compared to the broad-spectrum, first-generation MMPIs Marimastat and Batimastat, this compound exhibits a more favorable selectivity profile, which may translate to an improved safety profile. Preclinical data indicate the efficacy of this compound in a range of disease models, and its oral bioavailability presents a significant advantage over poorly absorbed compounds like Batimastat. Further head-to-head comparative studies are warranted to definitively establish the superiority of this compound in clinical settings. This guide provides a foundational comparison to inform future research and development in the field of matrix metalloproteinase inhibition.
References
- 1. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A third-generation matrix metalloproteinase (MMP) inhibitor (this compound) combined with docetaxel suppresses progression of lung micrometastasis of MMP-expressing tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential effects between marimastat, a TNF-alpha converting enzyme inhibitor, and anti-TNF-alpha antibody on murine models for sepsis and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An orally active matrix metalloproteinase inhibitor, this compound, reduces dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel matrix metalloproteinase inhibitor, attenuates allograft vasculopathy in a rat cardiac transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a synthetic matrix metalloproteinase inhibitor (this compound) on neointima formation in hypercholesterolemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of ONO-4817 and Newer Matrix Metalloproteinase (MMP) Inhibitors for Researchers
A deep dive into the evolution of MMP inhibition, comparing the established ONO-4817 with the next generation of selective and targeted agents.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in a variety of diseases, including cancer, arthritis, and cardiovascular conditions, making them a significant target for therapeutic intervention. This compound, an orally active hydroxamate-based inhibitor, emerged as a potent agent against several MMPs. This guide provides a comprehensive comparison of this compound with newer generations of MMP inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
The Evolution from Broad-Spectrum to Selective MMP Inhibition
Early MMP inhibitors, such as Marimastat and Prinomastat, were broad-spectrum agents that, while potent, often failed in clinical trials due to dose-limiting side effects, notably musculoskeletal syndrome. This lack of specificity highlighted the need for more targeted approaches. This compound represented a step towards greater selectivity, showing potent inhibition of MMP-2 and MMP-9, key players in angiogenesis and tumor invasion, with less activity against MMP-1 and MMP-7.[1] The development of newer MMP inhibitors has further refined this selectivity, with agents targeting specific MMPs, including exosite inhibitors and monoclonal antibodies, aiming to improve efficacy and reduce off-target effects.
Quantitative Comparison of MMP Inhibitor Potency
The inhibitory potential of this compound and a selection of other MMP inhibitors are summarized in the tables below. These values, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), provide a quantitative measure of their potency against various MMPs. It is important to note that these values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Other MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| This compound | >1600[2], 2500[3] | 0.73[2], 0.5[3] | 42[2], 26[3] | 2500[2] | - | 1.1[2], 0.8[3] | 0.45[2] | 1.1[2] | - |
| Marimastat | 5 | 6 | 230 | 16 | - | 3 | - | - | 9 |
| Prinomastat | 79 | - | 6.3 | - | - | 5.0 | - | - | - |
| Andecaliximab (GS-5745) | - | - | - | - | - | Selective | - | - | - |
| NSC405020 | - | No Effect | - | - | - | - | - | - | >100,000 |
Table 2: Inhibition Constant (Ki, nM) of this compound and Other MMP Inhibitors
| Inhibitor | MMP-2 | MMP-3 | MMP-12 | MMP-13 |
| This compound | 0.73[4] | 42[4] | 0.45[4] | 1.1[4] |
| Prinomastat | 0.05 | 0.3 | - | 0.03 |
Key Experimental Protocols
Accurate assessment of MMP inhibitor performance relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of these inhibitors.
Fluorogenic MMP Activity Assay
This high-throughput assay provides a quantitative measure of MMP activity and inhibition.
Principle: The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Reconstitute the FRET peptide substrate in DMSO to a stock concentration (e.g., 1 mM) and then dilute to the desired working concentration in assay buffer.
-
Reconstitute the purified, active MMP enzyme in assay buffer to a working concentration.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the MMP enzyme solution.
-
Add 25 µL of the inhibitor dilution or vehicle control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) in a kinetic mode for 30-60 minutes at 37°C.[5]
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Gelatin Zymography
This technique is used to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9.
Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the MMPs to renature and digest the gelatin in the surrounding gel. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.
Protocol:
-
Sample Preparation:
-
Collect cell culture supernatant or tissue extracts.
-
Determine the protein concentration of the samples.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel (e.g., 10%) containing gelatin (e.g., 1 mg/mL).[6]
-
Load equal amounts of protein per lane.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) at 37°C for 16-24 hours.[7]
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1-2 hours.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.[8]
-
The molecular weight of the gelatinolytic bands can be estimated using pre-stained molecular weight markers.
-
Transwell Invasion Assay
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Chemoattractants are placed in the lower chamber. Invasive cells degrade the matrix and migrate through the pores to the lower surface of the membrane. The number of invaded cells is then quantified.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[9]
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the inserts.
-
Add the MMP inhibitor at various concentrations to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as crystal violet.[10]
-
Count the number of stained cells in several microscopic fields to determine the extent of invasion.
-
Signaling Pathways and Experimental Workflows
MMP expression and activity are tightly regulated by complex signaling networks. Understanding these pathways is crucial for developing targeted therapies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: NF-κB signaling pathway leading to MMP-9 expression.
Caption: MAPK/ERK signaling pathway regulating MMP-2 expression.
Caption: Workflow for MMP inhibitor screening and development.
Conclusion
The landscape of MMP inhibitor development has significantly evolved from the early broad-spectrum agents to the highly selective inhibitors of today. This compound remains a valuable research tool and a benchmark for a more selective class of inhibitors compared to its predecessors. However, the field is rapidly advancing with the advent of even more specific molecules, such as exosite inhibitors and monoclonal antibodies, which promise greater therapeutic efficacy with an improved safety profile. This guide provides a foundational comparison to aid researchers in selecting the appropriate MMP inhibitor for their studies and in understanding the experimental context in which these agents are evaluated. The continued exploration of MMP biology and the development of novel inhibitory strategies hold great promise for the treatment of a wide range of diseases.
References
- 1. This compound, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin zymography protocol | Abcam [abcam.com]
- 9. snapcyte.com [snapcyte.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ONO-4817: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ONO-4817, a broad-spectrum matrix metalloproteinase (MMP) inhibitor. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal procedure based on general guidelines for hazardous and cytotoxic laboratory chemicals.
Adherence to these protocols is critical for laboratory safety and environmental protection. This information is intended to supplement, not replace, your institution's Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS department for specific requirements.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Data |
| Molecular Weight | 416.47 g/mol |
| Formula | C₂₂H₂₈N₂O₆ |
| CAS Number | 223472-31-9 |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol.[1] |
| Storage | Store at room temperature.[1] |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following procedure is a recommended workflow for the safe disposal of this compound and materials contaminated with it. This protocol is based on standard practices for the disposal of hazardous laboratory chemicals.[2][3][4][5][6]
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
For handling bulk powder or creating solutions, consider double-gloving and working in a chemical fume hood to prevent inhalation of airborne particles.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, pipette tips, vials, and other labware.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and its solvents.
-
-
Liquid Waste: This includes solutions of this compound in solvents like DMSO or ethanol.
-
Collect in a separate, designated, and sealed hazardous waste container. Ensure the container is compatible with the solvent used.
-
Do not mix incompatible waste streams.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations (for liquid waste)
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep containers sealed except when adding waste.
5. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate solvent (such as 70% ethanol) followed by a detergent solution and then water.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling ONO-4817
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like ONO-4817 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and promote best practices in chemical management.
Personal Protective Equipment (PPE)
While the Globally Harmonized System (GHS) classification does not categorize this compound as hazardous, it is crucial to handle this compound with a high degree of caution, treating it as potentially hazardous until more comprehensive toxicological data is available. The following PPE is recommended to minimize exposure.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling powders outside of a fume hood. | Avoids inhalation of the compound, particularly in powdered form. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
Operational Procedures
Adherence to standardized operational procedures is critical for minimizing risk and ensuring the integrity of research involving this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on a lab coat, followed by eye protection. Don the first pair of gloves, ensuring they fit snugly. If double-gloving, wear the second pair over the first.
-
Handling the Compound:
-
If working with a powdered form of this compound, conduct all weighing and manipulation within a certified chemical fume hood to prevent inhalation of airborne particles.
-
For solutions, handle with care to avoid splashes and aerosol generation.
-
Always use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the compound. Avoid direct contact with hands, even when gloved.
-
-
Post-Handling:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully doff PPE in the reverse order of donning, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed chemical waste container. |
| Contaminated PPE | Gloves, masks, and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste. |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Emergency Response Protocol
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visual Guides
To further clarify the operational workflows, the following diagrams illustrate the key decision-making processes for PPE selection and the disposal of this compound.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
